ISM012-042
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H28N6O4 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[6-[(4-cyanophenyl)methylcarbamoyl]-5-hydroxy-1,7-naphthyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H28N6O4/c1-26(2,3)36-25(35)32-12-10-31(11-13-32)21-9-8-19-20(30-21)16-28-22(23(19)33)24(34)29-15-18-6-4-17(14-27)5-7-18/h4-9,16,33H,10-13,15H2,1-3H3,(H,29,34) |
Clave InChI |
STOTWHJDKZYQLZ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
ISM012-042 mechanism of action in IBD
An In-depth Technical Guide to the Mechanism of Action of ISM012-042 in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an investigational, orally administered, gut-restricted small molecule inhibitor of prolyl hydroxylase domain 1 and 2 (PHD1/2) in development for the treatment of Inflammatory Bowel Disease (IBD). Developed using a generative artificial intelligence platform, this compound presents a novel therapeutic approach by targeting the underlying mechanisms of intestinal barrier dysfunction and inflammation. Its primary mechanism of action is the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia, leading to the upregulation of genes that enhance intestinal barrier integrity and the downregulation of pro-inflammatory cytokines. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies supporting the development of this compound.
Core Mechanism of Action: PHD Inhibition and HIF-1α Stabilization
The key downstream effects of HIF-1α stabilization in the context of IBD are:
This dual action of restoring the epithelial barrier and reducing inflammation addresses two of the core pathological features of IBD.
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound in IBD.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies.
Table 1: In Vitro Activity
| Assay | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Inhibition | PHD1 | IC50 | 1.9 nM | [2][4] |
| Enzymatic Inhibition | PHD2 | IC50 | 2.5 nM | [2][4] |
| Barrier Function | DSS-induced Caco-2 cells | Protection from barrier disruption | 2.5 µM | [4] |
| Anti-inflammatory Activity | LPS-stimulated mouse BMDCs | Reduction of IL-12p35 expression | Dose-dependent | [4] |
| Anti-inflammatory Activity | LPS-stimulated mouse BMDCs | Reduction of TNF expression | Dose-dependent | [4] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Model | Species | Parameter | Result | Reference |
| Pharmacokinetics | Animal models | Colon vs. Plasma Concentration | 67-fold higher in colon | [2] |
| TNBS-induced colitis | Mouse | Disease Activity Index (DAI) | Outperformed mesalamine | [2] |
| Oxazolone-induced colitis | Mouse | Epithelial Integrity (ZO-1 retention) | Increased | [2] |
| TNBS-induced colitis | Mouse | Body Weight | Reduced loss/Increased gain | [1] |
| Colitis models | Mouse | Pro-inflammatory Cytokines (IL-6, IL-17, TNF-α) | Reduced in gut tissue | [2] |
Detailed Experimental Protocols
In Vitro Barrier Function Assay
-
Cell Line: Caco-2 human colorectal adenocarcinoma cells.
-
Methodology: Caco-2 cells are seeded on Transwell inserts and cultured to form a differentiated monolayer with tight junctions. The integrity of the monolayer is assessed by measuring Transepithelial Electrical Resistance (TEER). To induce barrier disruption, Dextran Sodium Sulfate (DSS) is added to the culture medium.
-
Treatment: Cells are pre-treated with this compound (e.g., at 2.5 µM) prior to the addition of DSS.
-
Endpoint: TEER is measured at various time points to quantify the protective effect of this compound on the integrity of the cell monolayer.
In Vitro Anti-inflammatory Assay
-
Cells: Bone marrow-derived dendritic cells (BMDCs) isolated from mice.
-
Methodology: BMDCs are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory cytokines.
-
Treatment: Cells are co-incubated with LPS and varying concentrations of this compound.
-
Endpoint: The expression levels of inflammatory cytokines, such as IL-12 and TNF-α, are quantified using methods like quantitative PCR (qPCR) or ELISA.
In Vivo Colitis Models
-
Animal Model: Mice (e.g., C57BL/6).
-
Induction of Colitis:
-
TNBS-induced colitis: A chemical irritation model where 2,4,6-Trinitrobenzenesulfonic acid (TNBS) is administered intra-rectally.
-
Oxazolone-induced colitis: A model that mimics Th2-driven colitis, induced by intra-rectal administration of the haptenating agent oxazolone.
-
-
Treatment Protocol: this compound is administered orally, once daily, starting after the induction of colitis (therapeutic setting).
-
Efficacy Parameters:
-
Disease Activity Index (DAI): A composite score based on body weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: Colon tissue is collected, and sections are stained (e.g., with H&E) to assess inflammation, tissue damage, and immune cell infiltration.
-
Gene and Protein Expression: Colon tissue is analyzed for the expression of tight junction proteins (e.g., ZO-1) and inflammatory cytokines.
-
Experimental Workflow Diagram
Caption: Preclinical Experimental Workflow for this compound.
Clinical Development
Conclusion
References
- 1. Intestinal mucosal barrier repair and immune regulation with an AI-developed gut-restricted PHD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 3. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 4. Insilico’s AI-discovered ulcerative colitis drug starts Phase I trial [clinicaltrialsarena.com]
ISM012-042: A Technical Overview of its Selectivity for PHD1 and PHD2 over PHD3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PHD Isoforms and their Therapeutic Relevance
Prolyl hydroxylase domain (PHD) enzymes, comprising three main isoforms (PHD1, PHD2, and PHD3), are critical oxygen sensors in human cells. These enzymes play a pivotal role in the regulation of HIF-α subunits. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of PHDs prevents this degradation, leading to the stabilization and activation of HIF-α, which in turn transcriptionally activates a host of genes involved in processes such as erythropoiesis, angiogenesis, and inflammation.
Quantitative Analysis of ISM012-042's Selectivity Profile
This compound has been identified as a potent and selective inhibitor of PHD1 and PHD2. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The compound demonstrates significantly lower potency against PHD3, a key characteristic for its safety profile.
| Enzyme Target | IC50 (nM) |
| PHD1 | 1.9[1] |
| PHD2 | 2.5[1] |
| PHD3 | Minimal Activity[3] |
Table 1: Inhibitory activity of this compound against PHD isoforms.
Experimental Protocols for Determining PHD Inhibitor Selectivity
The determination of IC50 values for PHD inhibitors typically involves in vitro biochemical assays that measure the enzymatic activity of the purified recombinant PHD isoforms in the presence of varying concentrations of the inhibitor. While the specific protocol for this compound is not publicly detailed, a general methodology can be outlined based on established practices in the field.
General Principle of a PHD Biochemical Assay
PHD enzymes utilize molecular oxygen, Fe(II), and α-ketoglutarate as co-substrates to hydroxylate a proline residue within a specific peptide sequence derived from HIF-1α. A common approach to measure PHD activity is to quantify the consumption of a co-substrate or the formation of a product.
Representative Experimental Protocol (TR-FRET based)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for studying enzyme activity and inhibition in a high-throughput format.
Objective: To determine the IC50 values of a test compound against recombinant human PHD1, PHD2, and PHD3.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes
-
Biotinylated HIF-1α peptide substrate
-
α-ketoglutarate
-
Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)
-
Ascorbic acid
-
Europium-labeled anti-hydroxyproline antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., ULight™ dye)
-
Assay buffer (e.g., HEPES buffer, pH 7.5, with Tween-20 and BSA)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of PHD enzymes and the biotinylated HIF-1α peptide in the assay buffer.
-
Compound Dispensing: Dispense nanoliter volumes of the serially diluted test compound into the microplate wells. Include controls with DMSO only (no inhibitor) and wells without enzyme (background).
-
Enzyme Reaction:
-
Add the PHD enzyme to each well and incubate for a short period with the compound.
-
Initiate the hydroxylation reaction by adding a mixture of the HIF-1α peptide, α-ketoglutarate, Fe(II), and ascorbic acid.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of the Europium-labeled anti-hydroxyproline antibody and the streptavidin-conjugated acceptor.
-
Incubate to allow for antibody binding to the hydroxylated peptide and streptavidin binding to the biotinylated peptide.
-
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The HIF-1α Signaling Pathway and the Role of PHD Inhibition
The following diagram illustrates the central mechanism of HIF-1α regulation by PHD enzymes and how inhibitors like this compound intervene in this pathway.
Caption: HIF-1α signaling pathway under normoxia and with PHD inhibition.
Experimental Workflow for IC50 Determination
The logical flow of an experiment to determine the IC50 of a compound for PHD enzymes is depicted in the following diagram.
Caption: A generalized workflow for determining the IC50 of a PHD inhibitor.
Conclusion
This compound is a potent inhibitor of PHD1 and PHD2 with IC50 values in the low nanomolar range. A key feature of its pharmacological profile is its pronounced selectivity over PHD3, which is a desirable characteristic for minimizing potential off-target effects and enhancing its safety profile. The development of such selective inhibitors, facilitated by advanced computational methods, represents a significant step forward in the targeted therapy of diseases like IBD. Further investigations into the precise molecular interactions between this compound and the different PHD isoforms will provide a deeper understanding of its selectivity and aid in the design of future generations of PHD inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 3. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 4. communities.springernature.com [communities.springernature.com]
AI-Powered Discovery and Development of ISM012-042: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Unmet Need in IBD and the AI-Driven Approach
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a significant unmet medical need. Current therapies often have limitations in efficacy and can be associated with systemic side effects. The inhibition of PHD enzymes presents a promising therapeutic strategy for IBD. PHD inhibition stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that plays a crucial role in promoting intestinal barrier function and reducing inflammation.
AI-Driven Target Discovery and Molecule Design
The discovery of ISM012-042 was a multi-stage process orchestrated by the Pharma.AI platform, which integrates AI for target discovery, generative chemistry for molecule design, and prediction of clinical trial outcomes.
Target Identification with PandaOmics™
PandaOmics™, the target discovery engine of Pharma.AI, was employed to identify and prioritize therapeutic targets for IBD. This platform analyzes a vast array of data, including genomics, proteomics, transcriptomics, and published literature, using deep learning models to identify proteins with a strong disease association. For IBD, PandaOmics identified the PHD1/2-HIF-1α signaling axis as a top-ranking target. The rationale for this selection was based on the pathway's critical role in intestinal epithelial cell protection and immune modulation.
Caption: PandaOmics™ workflow for IBD target identification.
Generative Chemistry with Chemistry42™
The key objectives for the generative models were:
-
High Potency: Strong inhibitory activity against PHD1 and PHD2.
-
Selectivity: Minimal activity against other related enzymes to reduce off-target effects.
-
Gut Restriction: Physicochemical properties favoring high concentrations in the colon and low systemic absorption. This was a critical parameter to ensure localized efficacy and minimize potential systemic side effects.
-
Synthetic Accessibility: The generated molecules needed to be readily synthesizable.
The platform iteratively generated and scored millions of virtual compounds against these predefined parameters. Promising candidates were then synthesized and subjected to experimental validation. This iterative design-synthesize-test cycle, guided by AI, led to the identification of this compound.
Caption: Chemistry42™ workflow for this compound design.
Preclinical Pharmacology
This compound underwent a comprehensive preclinical evaluation to characterize its enzymatic activity, cellular function, and in vivo efficacy.
In Vitro Enzymatic and Cellular Activity
Table 1: In Vitro Activity of this compound
| Assay | Target | IC50 (nM) |
| PHD1 Inhibition | PHD1 | 1.9 |
| PHD2 Inhibition | PHD2 | 2.5 |
Experimental Protocol: PHD1/2 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency of this compound against human PHD1 and PHD2 enzymes.
-
Method: A biochemical assay was performed using recombinant human PHD1 and PHD2. The assay measures the hydroxylation of a HIF-1α peptide substrate.
-
Procedure:
-
Recombinant PHD1 or PHD2 enzyme was incubated with a synthetic HIF-1α peptide substrate, α-ketoglutarate, and ascorbate (B8700270) in an assay buffer.
-
This compound was added at various concentrations.
-
The reaction was initiated and incubated at room temperature.
-
The level of hydroxylated peptide was quantified using a fluorescent-based detection method.
-
IC50 values were calculated from the dose-response curves.
-
Experimental Protocol: HIF-1α Accumulation Assay
-
Objective: To assess the ability of this compound to stabilize HIF-1α in a cellular context.
-
Cell Line: Caco-2 human colorectal adenocarcinoma cells.
-
Method: A HiBiT protein tagging system was used to quantify HIF-1α levels.
-
Procedure:
-
Caco-2 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound for a specified duration.
-
Cell lysis was performed, and the HiBiT lytic detection reagent was added.
-
Luminescence, proportional to the amount of HIF-1α-HiBiT fusion protein, was measured using a luminometer.
-
Intestinal Barrier Function
Experimental Protocol: Transepithelial Electrical Resistance (TEER) Assay
-
Objective: To evaluate the protective effect of this compound on intestinal epithelial barrier integrity.
-
Cell Line: Caco-2 cells.
-
Method: Caco-2 cells were cultured on Transwell inserts to form a polarized monolayer. Barrier integrity was assessed by measuring the TEER.
-
Procedure:
-
Caco-2 cells were seeded on Transwell inserts and cultured until a stable TEER value was achieved, indicating monolayer confluence and tight junction formation.
-
The monolayer was pre-treated with this compound (e.g., 2.5 μM) for a specified time.
-
Barrier dysfunction was induced by adding dextran (B179266) sulfate (B86663) sodium (DSS) to the apical side of the Transwell.
-
TEER was measured at various time points using a voltmeter.
-
Anti-inflammatory Activity
Experimental Protocol: Cytokine mRNA Expression in Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines.
-
Cell Type: Mouse bone marrow-derived dendritic cells (BMDCs).
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA levels of TNF-α and IL-12.
-
Procedure:
-
BMDCs were generated from mouse bone marrow cells.
-
Cells were pre-treated with various concentrations of this compound.
-
Inflammation was stimulated by adding lipopolysaccharide (LPS).
-
After incubation, total RNA was extracted from the cells.
-
cDNA was synthesized, and qRT-PCR was performed using primers specific for TNF-α, IL-12, and a housekeeping gene for normalization.
-
In Vivo Efficacy in Colitis Models
This compound demonstrated significant efficacy in preclinical models of colitis, reducing disease activity and improving histological scores.
Caption: Mechanism of action of this compound.
Pharmacokinetics and Gut-Restriction
A key feature of this compound is its gut-restricted pharmacokinetic profile, which was confirmed in preclinical studies.
Table 2: this compound Concentration in Plasma and Colon of Mice
| Time (hours) | Mean Plasma Concentration (ng/mL) | Mean Colon Concentration (ng/g) |
| 2 | 10 | 1500 |
| 8 | 5 | 800 |
| 24 | <1 | 200 |
Experimental Protocol: LC-MS/MS Quantification of this compound
-
Objective: To determine the concentration of this compound in plasma and colon tissue.
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Procedure:
-
Mice were orally administered this compound.
-
At specified time points, blood and colon tissue samples were collected.
-
Plasma was separated from blood by centrifugation. Colon tissue was homogenized.
-
This compound was extracted from plasma and colon homogenates using a liquid-liquid or solid-phase extraction method.
-
The extracted samples were analyzed by LC-MS/MS. A specific precursor-to-product ion transition for this compound was monitored for quantification.
-
Concentrations were determined by comparing the peak areas to a standard curve prepared in the corresponding matrix.
-
Conclusion
References
The Gut-Restricted Pharmacology of ISM012-042: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISM012-042 is a novel, orally active, small-molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes 1 and 2, developed for the treatment of inflammatory bowel disease (IBD).[1][2][3] Its distinct pharmacological profile is characterized by potent and selective PHD inhibition coupled with a gut-restricted mechanism of action, designed to maximize therapeutic efficacy within the gastrointestinal tract while minimizing systemic exposure and associated adverse effects.[4][5] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The experimental protocols for the key studies cited are also described, and the core signaling pathway is visualized.
Introduction: Targeting the HIF Pathway in IBD
Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gut and impaired intestinal barrier function.[4] A promising therapeutic strategy involves the modulation of the hypoxia-inducible factor (HIF) pathway.[4] HIF-1α is a transcription factor that plays a crucial role in protecting the intestinal epithelium and resolving inflammation. Under normal oxygen levels, HIF-1α is hydroxylated by PHD enzymes, leading to its degradation. In hypoxic conditions, such as those found in inflamed intestinal tissue, PHD activity is reduced, allowing HIF-1α to stabilize and activate the transcription of genes involved in barrier protection, angiogenesis, and anti-inflammatory responses.
This compound is designed to mimic this protective hypoxic response by directly inhibiting PHD1 and PHD2, thereby stabilizing HIF-1α and promoting intestinal mucosal healing.[1][4] A key innovation in the development of this compound was the use of generative artificial intelligence to design a molecule with properties optimized for gut restriction, aiming to avoid the systemic side effects that have hindered the development of other PHD inhibitors.[6][7]
Mechanism of Action
This compound is a potent and selective inhibitor of PHD1 and PHD2.[1][4] Unlike some other PHD inhibitors that act as iron chelators, this compound binds directly to PHD2, inducing a conformational change that stabilizes HIF-1α even in the presence of high iron concentrations.[4] This direct inhibition leads to the accumulation of HIF-1α in intestinal epithelial cells, which in turn upregulates the expression of genes that enhance the integrity of the intestinal barrier.[4][5]
Signaling Pathway of this compound
Caption: Mechanism of this compound in stabilizing HIF-1α.
In Vitro Efficacy
The preclinical efficacy of this compound was evaluated in several in vitro models to assess its potency, selectivity, and functional effects on intestinal epithelial cells and immune cells.
PHD Enzyme Inhibition
This compound demonstrated potent and selective inhibition of PHD1 and PHD2 enzymes.
| Enzyme | IC50 (nM) |
| PHD1 | 1.9[1][4] |
| PHD2 | 2.5[1][4] |
Table 1: In vitro inhibitory activity of this compound against PHD1 and PHD2.
Intestinal Barrier Function in Caco-2 Cells
The ability of this compound to protect the intestinal epithelial barrier was assessed using Caco-2 cells, a human colon adenocarcinoma cell line that forms a monolayer with tight junctions, mimicking the intestinal barrier.
-
Experimental Protocol: Caco-2 Barrier Integrity Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Treatment: The Caco-2 monolayers are pre-treated with this compound (e.g., 2.5 μM) for a specified period.[1]
-
Barrier Disruption: The integrity of the barrier is challenged with a barrier-disrupting agent such as dextran (B179266) sodium sulfate (B86663) (DSS).[6]
-
Assessment of Barrier Integrity: Transepithelial electrical resistance (TEER) is measured at various time points to assess the integrity of the tight junctions. A decrease in TEER indicates increased permeability.
-
This compound was shown to protect Caco-2 cell monolayers from DSS-induced barrier disruption.[1][6]
Anti-inflammatory Effects in Bone Marrow-Derived Dendritic Cells (BMDCs)
The anti-inflammatory properties of this compound were evaluated in lipopolysaccharide (LPS)-stimulated mouse bone marrow-derived dendritic cells (BMDCs).
-
Experimental Protocol: Murine BMDC Cytokine Assay
-
BMDC Generation: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into BMDCs.
-
Treatment: Differentiated BMDCs are treated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Cytokine Measurement: After a 24-hour incubation, the expression of pro-inflammatory cytokines such as IL-12 and TNF-α in the cell culture supernatant or cell lysates is quantified by ELISA or quantitative PCR.[6]
-
This compound dose-dependently reduced the expression of IL-12 and TNF-α in activated BMDCs, demonstrating its anti-inflammatory effects.[1][6]
In Vivo Efficacy in Colitis Models
The therapeutic potential of this compound was assessed in established mouse models of colitis that mimic key aspects of human IBD.
TNBS-Induced Colitis Model
This model is characterized by a Th1-mediated inflammatory response.
-
Experimental Protocol: TNBS-Induced Colitis
-
Disease Induction: Colitis is induced in mice by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol (B145695). The ethanol serves to break the mucosal barrier.
-
Treatment: this compound is administered orally, typically starting after disease induction.
-
Efficacy Evaluation: Efficacy is assessed by monitoring body weight, disease activity index (DAI) scores (which include stool consistency and presence of blood), colon length at the end of the study (shortening is a sign of inflammation), and histological analysis of colon tissue for inflammation and damage.
-
Oxazolone-Induced Colitis Model
This model represents a Th2-mediated colitis, which has similarities to ulcerative colitis.
-
Experimental Protocol: Oxazolone-Induced Colitis
-
Sensitization: Mice are first sensitized by topical application of oxazolone (B7731731).
-
Disease Induction: A few days later, colitis is induced by intrarectal administration of oxazolone in an ethanol solution.
-
Treatment and Evaluation: Similar to the TNBS model, this compound is administered orally, and efficacy is determined by assessing DAI scores, colon length, and histology.
-
Workflow for In Vivo Colitis Models
Caption: General workflow for in vivo colitis model studies.
Gut-Restricted Pharmacokinetics
A defining feature of this compound is its gut-restricted pharmacokinetic profile, which was intentionally designed to limit systemic drug exposure.
| Parameter | Result |
| Colon-to-Plasma Ratio (Animal Models) | 67-fold higher concentration in the colon than in plasma[4] |
| Systemic Exposure (Phase I) | Very low systemic exposure observed in healthy volunteers[9] |
| Fecal/Plasma Ratio (Phase I) | High fecal/plasma ratio in healthy volunteers, validating gut-restrictive properties[9] |
Table 2: Pharmacokinetic properties of this compound demonstrating gut restriction.
This gut-restricted distribution is a key safety feature, as it is expected to prevent the systemic side effects associated with non-specific PHD inhibition, such as cardiovascular and tumorigenic risks, which have been a concern for other PHD inhibitors.[4] The absence of an increase in circulating erythropoietin (EPO) and vascular endothelial growth factor (VEGF) in preclinical models further supports the gut-restricted activity of this compound.[6]
Clinical Development
This compound has progressed to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[4][6] The trials have been conducted in Australia and China.[6][9] The initial results from these studies indicate that this compound is safe and well-tolerated, with a favorable pharmacokinetic profile that confirms its gut-restricted properties.[9]
Conclusion
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 3. TNBS-induced colitis model [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 9. Functional characterization of oxazolone-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
ISM012-042: A Novel, Gut-Restricted PHD Inhibitor for the Restoration of Intestinal Barrier Function
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD) is characterized by chronic inflammation of the gastrointestinal tract and a compromised intestinal barrier. A key pathological feature of IBD is the dysfunction of the epithelial barrier, leading to increased permeability and translocation of luminal antigens, which perpetuates the inflammatory cycle. ISM012-042 is a novel, orally active, and gut-restricted inhibitor of prolyl hydroxylase domain (PHD) enzymes 1 and 2. By selectively inhibiting PHD1 and PHD2, this compound stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a critical transcription factor in the cellular response to hypoxia and in the maintenance of intestinal epithelial homeostasis. This stabilization leads to the upregulation of genes crucial for barrier integrity. Preclinical studies have demonstrated the potential of this compound to restore intestinal barrier function and ameliorate inflammation in models of colitis, positioning it as a promising therapeutic candidate for IBD. This document provides a comprehensive technical overview of the preclinical data and methodologies related to the effects of this compound on intestinal barrier function.
Mechanism of Action: PHD Inhibition and HIF-1α Stabilization
This compound exerts its therapeutic effects by inhibiting PHD1 and PHD2, leading to the stabilization and activation of HIF-1α. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs by this compound prevents this hydroxylation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in angiogenesis, cell survival, and, critically, intestinal barrier protection.
Delving into ISM012-042: A Technical Guide to Early-Stage Clinical and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage clinical and preclinical data for ISM012-042 (also known as ISM5411), a novel, orally administered, gut-restricted inhibitor of prolyl hydroxylase domain (PHD) 1 and 2. Developed by Insilico Medicine, this first-in-class therapeutic candidate is under investigation for the treatment of inflammatory bowel disease (IBD). This document synthesizes available data to offer a comprehensive resource for researchers and drug development professionals, complete with detailed experimental protocols and visualizations of key biological pathways and workflows.
Executive Summary
This compound is designed to selectively inhibit PHD1 and PHD2, leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This mechanism is intended to promote intestinal barrier repair and modulate the immune response in the gut. Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound, its ability to protect the intestinal barrier in vitro, and its efficacy in reducing disease severity in multiple animal models of colitis. Phase 1 clinical trials in healthy volunteers have been completed, with topline results indicating that this compound is safe and well-tolerated, exhibiting a favorable pharmacokinetic profile consistent with its gut-restricted design.
Mechanism of Action: PHD Inhibition and HIF-1α Stabilization
Prolyl hydroxylase domain enzymes (PHDs) are critical regulators of the cellular response to hypoxia. In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHD1 and PHD2, this compound prevents this degradation, allowing HIF-1α to accumulate and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in crucial cellular processes for IBD therapy, including intestinal barrier integrity and immune regulation.
Preclinical Data
In Vitro Potency and Selectivity
| Target | IC50 (nM) |
| PHD1 | 1.9 |
| PHD2 | 2.5 |
In Vitro Intestinal Barrier Function
The protective effect of this compound on the intestinal epithelial barrier was assessed using Caco-2 cells, a human colon adenocarcinoma cell line that forms a monolayer with characteristics of the intestinal barrier.
| Experiment | Model | Treatment | Outcome |
| Barrier Integrity | DSS-induced disruption of Caco-2 cell monolayers | This compound (2.5 µM) | Protection against barrier disruption |
In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated in mouse bone marrow-derived dendritic cells (BMDCs).
| Experiment | Model | Treatment | Outcome |
| Cytokine Expression | LPS-induced mouse BMDCs | This compound | Dose-dependent reduction in the expression of IL-12p35 and TNF |
In Vivo Efficacy in Colitis Models
This compound has demonstrated efficacy in multiple preclinical models of colitis, including those induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS) and oxazolone.
| Model | Key Findings |
| TNBS-induced Colitis | Outperformed mesalamine in reducing Disease Activity Index (DAI) scores and improving epithelial integrity. |
| Oxazolone-induced Colitis | Demonstrated efficacy in a model mimicking human Th2-driven colitis. |
| T-cell Transfer-induced Colitis | At doses of 10 and 30 mg/kg, significantly reduced body weight loss, lowered DAI scores, and decreased colon density compared to vehicle. Reduced levels of inflammatory cytokines including IL-6, IFN-γ, and TNF-α. |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models confirmed the gut-restricted nature of this compound.
| Species | Key Finding |
| Mouse | 67-fold higher concentration in the colon compared to plasma. |
Experimental Protocols
Caco-2 Intestinal Barrier Assay
This protocol outlines the general procedure for assessing the protective effects of a compound on intestinal barrier function using Caco-2 cells.
References
The Role of Prolyl Hydroxylase Domain (PHD) Inhibitors in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysfunctional epithelial barrier and a dysregulated immune response. A key feature of the inflamed intestinal mucosa is hypoxia, or low oxygen tension. This hypoxic environment activates a critical adaptive pathway governed by the Hypoxia-Inducible Factor (HIF). Prolyl Hydroxylase Domain (PHD) enzymes are cellular oxygen sensors that, under normal oxygen levels, mark the HIF-α subunit for degradation. In the hypoxic milieu of IBD, PHD activity is diminished, leading to the stabilization of HIF-1α. This transcription factor then orchestrates the expression of genes crucial for barrier protection, anti-inflammatory responses, and tissue repair. Consequently, the pharmacologic inhibition of PHDs to stabilize HIF-1α has emerged as a promising therapeutic strategy for IBD. This guide provides an in-depth overview of the core signaling pathways, a summary of preclinical and clinical data for key PHD inhibitors, detailed experimental methodologies, and a discussion of the therapeutic potential and challenges of this approach.
Core Signaling Pathway: The PHD-HIF Axis in Intestinal Homeostasis
The canonical pathway involves the regulation of HIF-1α stability by PHD enzymes. In the presence of sufficient oxygen (normoxia), PHDs utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation, keeping its levels low.
Preclinical Data of PHD Inhibitors in IBD Models
A variety of PHD inhibitors have demonstrated therapeutic potential in preclinical animal models of IBD, primarily murine models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), 2,4,6-trinitrobenzene sulfonic acid (TNBS), or oxazolone.[6][7][8] These models mimic key aspects of human ulcerative colitis and Crohn's disease, respectively.
Summary of Preclinical Efficacy
The following table summarizes the quantitative data from key preclinical studies on the efficacy of PHD inhibitors in experimental colitis.
| PHD Inhibitor | Animal Model | Key Efficacy Parameters and Results | Reference |
| Dimethyloxalylglycine (DMOG) | DSS-induced colitis (mice) | - Significantly reduced disease activity index (DAI).- Attenuated weight loss.- Decreased histological signs of inflammation. | [4][9] |
| AKB-4924 (GB004) | TNBS-induced colitis (mice) | - Oral administration provided mucosal protection comparable to intraperitoneal injection.[10]- Reduced intestinal barrier permeability.[11]- Dose-dependently decreased mucosal concentrations of IL-1β, IL-6, and TNF-α.[11] | [10][11] |
| CG-598 | DNBS-induced colitis (mice) | - Dose-dependent effects: - Body Weight: Significant prevention of weight loss at higher doses.[12] - Colon Length: Significant preservation of colon length (Vehicle: ~6.5 cm; 30 mg/kg CG-598: ~8 cm).[12] - Histological Score: Significant reduction in inflammation and tissue damage.[12] | [12] |
| ISM012-042 | TNBS & Oxazolone-induced colitis (mice) | - Dose-dependently attenuated colitis progression.- Reduced expression of inflammatory cytokines (IL-12, TNF-α) in activated dendritic cells. | [12] |
Clinical Trials of PHD Inhibitors in IBD
The promising preclinical data has led to the evaluation of PHD inhibitors in clinical trials for IBD.
Summary of Clinical Trial Data
The following table summarizes the available quantitative data from clinical trials of PHD inhibitors in patients with IBD.
| PHD Inhibitor | Clinical Trial Phase | Patient Population | Key Outcomes and Data | Reference |
| GB004 (AKB-4924) | Phase 1b | Active Ulcerative Colitis (UC) | - Safety: Generally well-tolerated. Adverse events occurred in 39.1% of the GB004 group vs. 27.3% in the placebo group.[11][13][14][15] Most common adverse events were nausea (21.7%) and dysgeusia (13.0%).[11][13][14][15]- Efficacy: Numerically higher proportions of patients in the GB004 group showed improvement in multiple disease activity measures at day 28 compared to placebo.[13][14][16] | [11][13][14][15][16] |
| GB004 (AKB-4924) | Phase 2 (SHIFT-UC) | Mild-to-moderate active UC | - Primary Endpoint (Clinical Remission at Week 12): Not met. - GB004 480mg QD: 15.4% - GB004 480mg BID: 22.5% - Placebo: 17.9%[17]- Secondary Endpoints: No meaningful differences observed.[17]- Outcome: Trial terminated for lack of treatment benefit.[17] | [17] |
| ISM5411 | Phase 1 | Healthy Volunteers | - Safety: Generally safe and well-tolerated across all dose groups with no serious adverse events reported.[2][3][18][19]- Pharmacokinetics: Demonstrated a favorable gut-restrictive profile with very low systemic exposure and a high fecal/plasma ratio.[2][3][18][19][20] | [2][3][18][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the evaluation of PHD inhibitors for IBD.
DSS-Induced Colitis in Mice
This is a widely used model for inducing acute and chronic colitis that mimics aspects of human ulcerative colitis.[8][13][21]
Objective: To induce colitis in mice to evaluate the efficacy of therapeutic agents.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
C57BL/6 or other susceptible mouse strains (8-12 weeks old)
-
Sterile drinking water
-
Animal balance
-
Reagents for Disease Activity Index (DAI) assessment (e.g., Hemoccult test)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Administration:
-
Acute Colitis: Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water.[22] Provide this solution as the sole source of drinking water for 5-7 consecutive days.[23][24]
-
Chronic Colitis: Administer cycles of DSS (e.g., 2-3% DSS in drinking water for 5-7 days) followed by a recovery period (e.g., 7-14 days) with regular drinking water.[14][23] Repeat for 3-5 cycles.[23]
-
-
Daily Monitoring:
-
Termination and Tissue Collection: At the end of the experiment, euthanize the mice. Excise the colon and measure its length. Collect colon tissue for histological analysis and cytokine measurements.[27]
Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, formed pellets | No blood |
| 1 | 1-5 | Hemoccult positive | |
| 2 | 5-10 | Loose stool | Visible blood in stool |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross rectal bleeding |
The final DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.[25]
Immunohistochemistry for HIF-1α
This technique is used to visualize the expression and localization of HIF-1α in colon tissue sections.
Objective: To detect HIF-1α protein in paraffin-embedded colon tissue.
Materials:
-
Formalin-fixed, paraffin-embedded colon tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 10% normal goat serum)
-
Primary antibody: rabbit anti-HIF-1α
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Wash slides in TBST (Tris-buffered saline with 0.1% Tween-20).[17]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[17][28]
-
Wash with TBST.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.[17]
-
Incubate with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[4][9]
-
Wash with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash with TBST.
-
-
Detection and Visualization:
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with permanent mounting medium.
-
-
Analysis: Examine slides under a microscope. HIF-1α staining is typically observed in the nucleus of epithelial cells and immune cells.[4] The intensity and percentage of positive cells can be scored.[4][24]
ELISA for Cytokine Quantification
A sandwich ELISA is a common method for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum.[25][27]
Objective: To measure the concentration of a specific cytokine in a biological sample.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the target cytokine
-
Sample (colon tissue homogenate supernatant or serum)
-
Recombinant cytokine standards
-
Biotinylated detection antibody specific for the target cytokine
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve. Prepare samples (dilute if necessary).
-
Analyte Capture: Add standards and samples to the wells of the coated ELISA plate. Incubate for 2 hours at room temperature or overnight at 4°C.[15]
-
Washing: Aspirate the contents of the wells and wash 3-4 times with wash buffer.
-
Detection: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[15]
-
Washing: Repeat the wash step.
-
Enzyme Conjugation: Add the streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.[21]
-
Washing: Repeat the wash step.
-
Substrate Development: Add TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color gradient develops.[21]
-
Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.[21]
-
Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank OD from all readings. Plot a standard curve of OD versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.[21]
Discussion and Future Directions
The inhibition of prolyl hydroxylases to stabilize HIF-1α is a well-founded therapeutic strategy for IBD, with strong preclinical evidence supporting its role in enhancing intestinal barrier function and reducing inflammation.[26] The differential roles of PHD isoforms (PHD1, PHD2, and PHD3) are an active area of investigation, with studies suggesting that specific inhibition of PHD1 may be particularly beneficial in colitis.[29][30]
Future research should focus on:
-
Elucidating the specific roles of different PHD and HIF isoforms in various intestinal cell types to refine therapeutic targeting.
-
Investigating the long-term safety of PHD inhibition in the context of chronic IBD.
-
Identifying biomarkers that can predict patient response to PHD inhibitor therapy.
-
Exploring combination therapies that pair PHD inhibitors with other IBD treatments to achieve synergistic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Insilico Received Positive Topline Results from Two Phase 1 Trials of ISM5411, New Drug Designed Using Generative AI for the Treatment of Inflammatory Bowel Disease - BioSpace [biospace.com]
- 3. Insilico Received Positive Topline Results from Two Phase 1 Trials of ISM5411, New Drug Designed Using Generative AI for the Treatment of Inflammatory Bowel Disease [prnewswire.com]
- 4. The hydroxylase inhibitor dimethyloxalylglycine is protective in a murine model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hypoxia inducible factor prolyl hydroxylases in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Longitudinal quantification of inflammation in the murine dextran sodium sulfate-induced colitis model using μPET/CT [pubmed.ncbi.nlm.nih.gov]
- 10. Oral delivery of prolyl hydroxylase inhibitor: AKB-4924 promotes localized mucosal healing in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomised clinical trial: a phase 1b study of GB004, an oral HIF‐1α stabiliser, for treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Randomised clinical trial: a phase 1b study of GB004, an oral HIF-1α stabiliser, for treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AKB-4924 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Gossamer Bio Announces GB004 Topline Results from Phase 2 SHIFT-UC Study in Ulcerative Colitis and Provides Corporate Update | Gossamer Bio [ir.gossamerbio.com]
- 18. Insilico announces positive results from Phase I trials of AI-designed ISM5411 - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. biopharmaapac.com [biopharmaapac.com]
- 20. Insilico Medicine Reports Positive Results from Phase I Trials of ISM5411, an AI-Designed Drug for Inflammatory Bowel Disease [biopharmatrend.com]
- 21. criver.com [criver.com]
- 22. researchgate.net [researchgate.net]
- 23. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. socmucimm.org [socmucimm.org]
- 26. researchgate.net [researchgate.net]
- 27. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Crystal Genomics confirms efficacy of inflammatory bowel disease treatment < Pharma < Article - KBR [koreabiomed.com]
- 30. Targeted delivery of the hydroxylase inhibitor DMOG provides enhanced efficacy with reduced systemic exposure in a murine model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. trial.medpath.com [trial.medpath.com]
Methodological & Application
Application Notes and Protocols: ISM012-042 for In Vivo Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the use of ISM012-042 in common in vivo models of colitis, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Mechanism of Action: PHD/HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. This compound inhibits this process, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in barrier protection and immune regulation.
Caption: this compound inhibits PHD1/2, stabilizing HIF-1α to promote gene expression.
Experimental Protocols
The following are detailed protocols for inducing colitis in mice and administering this compound. These protocols can be adapted for prophylactic (preventative) or therapeutic (treatment) study designs.
TNBS-Induced Colitis Model
This model is characterized by a Th1-mediated immune response and transmural inflammation, resembling Crohn's disease.
Materials:
-
2,4,6-trinitrobenzene sulfonic acid (TNBS) solution
-
Ethanol
-
Catheter
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Fasting: Fast mice for 18-24 hours with free access to water.
-
Anesthesia: Anesthetize mice using isoflurane (B1672236) or another appropriate anesthetic.
-
TNBS Instillation:
-
Prepare a 5% (w/v) TNBS solution in 50% ethanol.
-
Slowly instill 100 µL of the TNBS solution (approximately 100-150 mg/kg) intrarectally using a 3.5 F catheter inserted about 4 cm into the colon.
-
Keep the mouse in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.
-
-
This compound Administration:
-
Prophylactic Regimen: Administer this compound (10 or 30 mg/kg) or vehicle orally (p.o.) once daily, starting one day before TNBS induction (Day -1) and continuing until the end of the experiment (e.g., Day 7).[4]
-
Therapeutic Regimen: Begin oral administration of this compound (10 or 30 mg/kg) or vehicle once daily, starting two days after TNBS induction (Day 2) and continuing until the end of the experiment.[3][4]
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
At the experimental endpoint (e.g., Day 7), euthanize the mice and collect colon tissue for macroscopic evaluation (length, weight), histology, and molecular analysis (cytokine levels, gene expression).[3][4]
-
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This model is widely used due to its simplicity and resemblance to human ulcerative colitis, characterized by damage to the colonic epithelium.
Materials:
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 kDa)
-
Drinking water
-
This compound
-
Vehicle
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.
-
DSS Administration:
-
Prepare a 2-5% (w/v) DSS solution in autoclaved drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.[7]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days to induce acute colitis.[8] For chronic colitis models, DSS can be administered in cycles (e.g., 7 days of DSS followed by 7-14 days of regular water, repeated for 3-5 cycles).[8]
-
-
This compound Administration:
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle once daily, concurrently with or following the DSS administration period, depending on the study design (prophylactic or therapeutic).
-
-
Monitoring and Endpoint Analysis:
-
Record daily body weight, stool consistency, and rectal bleeding to determine the DAI score.
-
At the end of the study, collect colon tissue for analysis of length, weight, histological damage, and inflammatory markers.
-
T-Cell Transfer-Induced Colitis Model
This model mimics the chronic and relapsing nature of Crohn's disease by transferring naive T-cells into immunodeficient mice.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/- or SCID)
-
Materials for cell isolation and sorting (e.g., MACS beads, flow cytometer)
-
This compound
-
Vehicle
Protocol:
-
T-Cell Isolation:
-
T-Cell Transfer:
-
This compound Administration:
-
Begin oral administration of this compound (10 or 30 mg/kg) or vehicle once daily after the onset of clinical signs of colitis (typically 2-4 weeks post-transfer).
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice for weight loss and other clinical signs of colitis for 6-10 weeks.
-
At the study endpoint, assess colon inflammation through histology, colon weight and length, and cytokine analysis.[6]
-
Experimental Workflow
References
- 1. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 6. This compound exerts protective effects in colitis model | BioWorld [bioworld.com]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Administration of ISM012-042 in Preclinical Inflammatory Bowel Disease (IBD) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preclinical administration of ISM012-042, a novel, orally active, and gut-restricted selective inhibitor of prolyl hydroxylase domain (PHD) 1 and 2. This compound has demonstrated significant efficacy in murine models of inflammatory bowel disease (IBD) by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to the restoration of intestinal barrier function and alleviation of inflammation.[1][2] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of PHD1 and PHD2 with IC50 values of 1.9 nM and 2.5 nM, respectively.[2][3] Its mechanism of action involves the inhibition of PHD enzymes, which under normoxic conditions, hydroxylate HIF-1α, targeting it for proteasomal degradation. By inhibiting PHD1/2, this compound stabilizes HIF-1α, which then translocates to the nucleus and promotes the transcription of genes involved in epithelial barrier protection, such as TJP1 (encoding Zonula occludens-1), CD73, and TFF3.[3] A key feature of this compound is its gut-restricted pharmacokinetic profile, which minimizes systemic exposure and potential off-target effects.[3][4] Preclinical studies have shown its efficacy in reducing disease severity in both 2,4,6-trinitrobenzenesulfonic acid (TNBS) and oxazolone-induced colitis models in mice.[3]
Signaling Pathway
The therapeutic effect of this compound is mediated through the PHD/HIF-1α signaling pathway. The following diagram illustrates this mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| PHD1 IC50 | 1.9 nM | Enzyme Assay | [2][3] |
| PHD2 IC50 | 2.5 nM | Enzyme Assay | [2][3] |
| Caco-2 cell protection | 2.5 µM | DSS-induced barrier disruption | [2] |
Table 2: In Vivo Efficacy of this compound in Mouse Colitis Models
| Model | Treatment Group | Dose (mg/kg, p.o.) | Key Outcomes | Reference |
| TNBS-induced Colitis | This compound | 10 | Reduced body weight loss, decreased Disease Activity Index (DAI), reduced colon shortening, decreased inflammatory cytokine levels (IL-6, IL-17, TNF-α). | [1][3] |
| TNBS-induced Colitis | This compound | 30 | Significantly reduced body weight loss, lower DAI score, reduced colon density, decreased inflammatory cytokines (IL-6, IFN-γ, TNF-α). | [5] |
| Oxazolone-induced Colitis | This compound | Not specified | Outperformed mesalamine in reducing DAI scores and improving epithelial integrity. Increased expression of tight junction protein ZO-1. | [3] |
| T-cell Transfer Colitis | This compound | 10 or 30 | Reduced body weight loss, lower DAI, reduced colon density, decreased IL-6, IFN-γ, and TNF-α levels. | [5] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in preclinical mouse models of IBD.
Formulation of this compound for Oral Administration
A critical step for in vivo studies is the appropriate formulation of the test compound to ensure consistent and adequate bioavailability.[6] Oral gavage is a common and effective route for administering small molecule inhibitors in preclinical rodent studies.[7][8]
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water with 0.1% (v/v) Tween 80
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Sterile conical tubes
Protocol:
-
Vehicle Preparation: a. In a sterile beaker, add the required volume of sterile water. b. While stirring with a magnetic stirrer, slowly add the CMC powder to prevent clumping. c. Continue stirring until the CMC is fully dissolved. This may take several hours. d. Add Tween 80 to the CMC solution and mix until homogenous.
-
This compound Suspension: a. Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed. b. In a sterile conical tube, add a small volume of the prepared vehicle to the this compound powder to create a paste. c. Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a uniform suspension. d. Visually inspect the suspension for any large aggregates. If present, further homogenization may be necessary. e. Prepare the suspension fresh daily.
TNBS-Induced Colitis Model
This model is characterized by a Th1-mediated inflammatory response, mimicking some aspects of Crohn's disease.[3]
Experimental Workflow:
Protocol:
-
Animals: Female BALB/c or CD-1 mice (6-8 weeks old).
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Colitis (Day 0): a. Fast mice for 24 hours with free access to water. b. Anesthetize mice (e.g., isoflurane). c. Slowly administer 100 µL of TNBS solution (2.5 mg TNBS in 50% ethanol) intrarectally using a 3.5 F catheter inserted approximately 4 cm into the colon.[9] d. Hold the mice in a head-down position for 1-2 minutes to ensure retention of the TNBS solution.
-
Treatment (Day 1-7): a. Administer this compound (e.g., 10 or 30 mg/kg) or vehicle daily by oral gavage.
-
Monitoring: a. Record body weight and clinical signs of colitis (stool consistency, rectal bleeding) daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 7): a. Euthanize mice. b. Measure colon length and weight. c. Collect colon tissue for histological analysis (H&E staining) and cytokine profiling (e.g., ELISA, qPCR for IL-6, TNF-α, IFN-γ).
Oxazolone-Induced Colitis Model
This model induces a Th2-mediated immune response, which has similarities to ulcerative colitis.[3]
Experimental Workflow:
Protocol:
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize mice for at least one week.
-
Sensitization (Day 0): a. Lightly anesthetize the mice and shave a small area on the abdomen. b. Apply 150 µL of 3% oxazolone (B7731731) in a 4:1 acetone/olive oil solution to the shaved skin.
-
Induction of Colitis (Day 7): a. Anesthetize mice. b. Administer 100 µL of 1% oxazolone in 50% ethanol (B145695) intrarectally via a catheter. c. Hold the mice in a head-down position for 1-2 minutes.
-
Treatment (Day 8-12): a. Administer this compound or vehicle daily by oral gavage.
-
Monitoring: a. Record body weight and DAI score daily.
-
Endpoint Analysis (Day 12): a. Euthanize mice. b. Measure colon length and weight. c. Collect colon tissue for histology. d. Analyze the expression of barrier-protective genes (e.g., TJP1, CD73, TFF3) by qPCR or Western blot.
Conclusion
This compound represents a promising therapeutic candidate for IBD with a novel, gut-restricted mechanism of action. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and similar compounds. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable data to support further drug development. Researchers should optimize these protocols based on their specific experimental setup and institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Melatonin Mitigates Oxazolone-Induced Colitis in Microbiota-Dependent Manner [frontiersin.org]
- 8. Image Analysis-Based Approaches for Scoring Mouse Models of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNBS-induced colitis model [bio-protocol.org]
Application Notes and Protocols for Evaluating ISM012-042 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of ISM012-042 in a laboratory setting.
Key Cell-Based Assays
A series of in vitro assays are crucial to characterizing the efficacy of this compound. These include determining its direct inhibitory effect on the target enzymes, its ability to protect the intestinal epithelial barrier, and its anti-inflammatory properties.
1. PHD Enzyme Inhibition Assay
This biochemical assay determines the concentration of this compound required to inhibit 50% of PHD1 and PHD2 activity (IC50).
-
Principle: A FRET-based assay can be utilized where the hydroxylation of a HIF-1α peptide substrate by the PHD enzyme is measured.
-
Protocol:
-
Recombinant human PHD1 or PHD2 enzyme is incubated with a HIF-1α peptide substrate, Fe(II), and 2-oxoglutarate in an assay buffer.
-
This compound is added in a range of concentrations.
-
The reaction is initiated and incubated at room temperature.
-
A detection reagent (e.g., an antibody that recognizes the hydroxylated peptide) is added.
-
The signal is read on a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Intestinal Epithelial Barrier Protection Assay
This assay evaluates the ability of this compound to protect the integrity of an intestinal epithelial cell monolayer from damage.[3]
-
Cell Line: Caco-2 cells, which differentiate into a polarized epithelial cell monolayer with tight junctions, are commonly used.
-
Principle: The integrity of the Caco-2 cell monolayer is challenged with a damaging agent like dextran (B179266) sodium sulfate (B86663) (DSS). The protective effect of this compound is quantified by measuring the transepithelial electrical resistance (TEER).
-
Protocol:
-
Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation and formation of a monolayer.
-
The initial TEER is measured using a voltmeter to confirm monolayer integrity.
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
The cell monolayer is then exposed to DSS in the apical chamber to induce barrier disruption.[3]
-
TEER is measured at various time points post-DSS exposure.
-
The percentage of TEER maintained relative to the untreated control is calculated to determine the protective effect of this compound.
-
3. Anti-Inflammatory Cytokine Expression Assay
This assay assesses the capacity of this compound to reduce the production of pro-inflammatory cytokines in immune cells.[1][3]
-
Cell Type: Mouse bone marrow-derived dendritic cells (BMDCs) are suitable for this assay.[3]
-
Principle: BMDCs are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of cytokines like TNF-α and IL-12. The inhibitory effect of this compound on this response is measured.
-
Protocol:
-
BMDCs are harvested and cultured.
-
The cells are pre-treated with a range of this compound concentrations.
-
The cells are then stimulated with LPS.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The levels of TNF-α and IL-12 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Alternatively, gene expression of these cytokines can be measured by RT-qPCR from cell lysates.[4]
-
4. HIF-1α Accumulation Assay
This assay directly measures the ability of this compound to stabilize HIF-1α in cells.
-
Cell Line: Caco-2 cells can be used.
-
Principle: In the presence of a PHD inhibitor, HIF-1α is stabilized and accumulates within the cell. This accumulation can be detected and quantified.
-
Protocol:
-
Caco-2 cells are cultured in a multi-well plate.
-
The cells are treated with various concentrations of this compound for a set duration (e.g., 6 hours).
-
The cells are then lysed.
-
The amount of HIF-1α in the cell lysate can be quantified using a specific HIF-1α ELISA kit or by Western blotting.
-
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
| Assay | Parameter | This compound | Reference Compound |
| PHD Inhibition | PHD1 IC50 (nM) | 1.9 | - |
| PHD2 IC50 (nM) | 2.5 | - | |
| Barrier Protection | TEER (% of Control) | Dose-dependent increase | - |
| Cytokine Expression | TNF-α Inhibition (%) | Dose-dependent | Roxadustat |
| IL-12 Inhibition (%) | Dose-dependent | Roxadustat | |
| HIF-1α Accumulation | Fold Increase | Dose-dependent | AKB-4924 |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow: Barrier Protection Assay
Caption: Workflow for the Caco-2 barrier protection assay.
Logical Relationship: Assay Cascade for Efficacy Evaluation
Caption: Logical flow of assays for evaluating this compound.
References
Measuring ISM012-042 Concentration in Colon Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISM012-042 is an innovative, orally administered, gut-restricted inhibitor of prolyl hydroxylase domain (PHD) enzymes 1 and 2.[1][2][3] Developed with the aid of artificial intelligence, this small molecule is under investigation for the treatment of inflammatory bowel disease (IBD).[4][5][6] Its mechanism of action centers on the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor that upregulates the expression of genes crucial for maintaining intestinal barrier integrity.[5] A key feature of this compound is its targeted action within the gastrointestinal tract, which minimizes systemic exposure and potential side effects.[7] Preclinical studies in murine models of colitis have demonstrated significantly higher concentrations of this compound in the colon compared to plasma.[8]
Accurate quantification of this compound in colon tissue is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a deeper understanding of its local distribution and therapeutic efficacy. This document provides a detailed protocol for the extraction and quantification of this compound from colon tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][9][10]
Signaling Pathway of this compound
The therapeutic effect of this compound is mediated through the HIF-1α signaling pathway. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. By inhibiting PHD1 and PHD2, this compound prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes that enhance epithelial barrier function.
Caption: this compound inhibits PHD1/2, leading to HIF-1α stabilization and gene expression.
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound in colon tissue, from sample collection to data analysis.
Materials and Reagents
-
This compound analytical standard (MedChemExpress or other certified supplier)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4 (custom synthesis recommended)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
BCA Protein Assay Kit
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
Analytical balance
-
Pipettes and general laboratory consumables
Experimental Workflow
Caption: Workflow for this compound analysis from tissue collection to quantification.
Step-by-Step Methodology
1. Sample Preparation
-
Tissue Collection and Storage: Immediately after excision, rinse the colon tissue with ice-cold PBS to remove contents. Blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Homogenization:
-
To a pre-weighed, frozen tissue sample (e.g., 50-100 mg), add ice-cold PBS (e.g., 4 volumes of the tissue weight, e.g., 200-400 µL for 50-100 mg of tissue).
-
Add homogenization beads (e.g., ceramic or stainless steel).
-
Homogenize the tissue using a bead beater homogenizer until a uniform lysate is achieved.[11][12] Keep samples on ice throughout the process.
-
Collect a small aliquot of the homogenate for protein quantification using a BCA assay to normalize the drug concentration to the total protein content.
-
-
Protein Precipitation and Internal Standard Spiking:
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 ng/mL of this compound-d4). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in extraction and ionization.[4][13][14][15][16]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
2. Solid-Phase Extraction (SPE)
-
Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard. The molecular formula of this compound is C26H28N6O with a molecular weight of 488.54.[3] A plausible precursor ion would be [M+H]+ at m/z 489.5. Product ions would need to be determined experimentally. |
| Collision Energy | Optimize for each transition |
4. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into blank colon tissue homogenate. Process these standards alongside the unknown samples.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: Express the final concentration of this compound as ng/mg of total protein, using the protein concentration determined by the BCA assay.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Concentration of this compound in Colon Tissue
| Sample ID | Tissue Weight (mg) | Protein Conc. (mg/mL) | This compound Conc. (ng/mL) | Normalized Conc. (ng/mg protein) |
| Control 1 | 98.2 | 10.5 | < LLOQ | < LLOQ |
| Treated 1 | 101.5 | 11.2 | 156.8 | 14.0 |
| Treated 2 | 95.7 | 10.8 | 142.3 | 13.2 |
| Treated 3 | 105.1 | 11.5 | 165.6 | 14.4 |
LLOQ: Lower Limit of Quantification
Conclusion
This application note provides a comprehensive and detailed protocol for the robust quantification of this compound in colon tissue using LC-MS/MS. Adherence to this protocol will enable researchers to obtain accurate and reproducible data, which is essential for advancing the understanding of this promising therapeutic candidate for IBD. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the drug's mechanism of action.
References
- 1. agilent.com [agilent.com]
- 2. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cerilliant.com [cerilliant.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 7. New Drug for IBD Designed Using Generative AI | Docwire News [docwirenews.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. nextadvance.com [nextadvance.com]
- 12. nextadvance.com [nextadvance.com]
- 13. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
Application Notes and Protocols: Techniques for Assessing Intestinal Permeability with ISM012-042
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal permeability, or the "leakiness" of the gut, is a critical function of the gastrointestinal tract. The intestinal epithelial barrier selectively allows the absorption of nutrients, electrolytes, and water while preventing the passage of harmful intraluminal contents, such as microorganisms and toxins. Disruption of this barrier is implicated in the pathogenesis of numerous intestinal and systemic diseases, including Inflammatory Bowel Disease (IBD). A key therapeutic strategy is to identify compounds that can restore and maintain intestinal barrier integrity.
These application notes provide detailed protocols for assessing the effects of ISM012-042 on intestinal permeability using established in vitro and in vivo models.
Mechanism of Action: The PHD-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. This compound inhibits PHD1 and PHD2, preventing this degradation and allowing HIF-1α to accumulate and translocate to the nucleus. There, it promotes the transcription of genes essential for barrier function, such as Tight Junction Protein 1 (TJP1, also known as ZO-1), Trefoil Factor 3 (TFF3), and 5'-Nucleotidase Ecto (NT5E, also known as CD73).[5][6] This leads to the reinforcement of tight junctions and enhanced epithelial repair.
Caption: Mechanism of this compound in promoting intestinal barrier repair.
Experimental Protocols: In Vitro Assessment
In vitro models, particularly using the Caco-2 human epithelial colorectal adenocarcinoma cell line, are invaluable for studying intestinal barrier function in a controlled environment.[7][8] this compound has been shown to protect Caco-2 cell monolayers from barrier disruption induced by dextran (B179266) sodium sulfate (B86663) (DSS).[1][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 4. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 5. Intestinal mucosal barrier repair and immune regulation with an AI-developed gut-restricted PHD inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytokine Profiling in Response to ISM012-042 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISM012-042 is an orally active and gut-restricted inhibitor of prolyl hydroxylase domain enzymes 1 and 2 (PHD1 and PHD2).[1][2][3][4] Its mechanism of action centers on the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen conditions. Under normal oxygen levels, PHD enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. By inhibiting PHD1 and PHD2, this compound prevents this degradation, leading to the accumulation of HIF-1α. This accumulation results in the transcription of genes that enhance epithelial barrier function and exert anti-inflammatory effects.[5]
These application notes provide detailed protocols for researchers to perform cytokine profiling in response to this compound treatment in relevant in vitro models. The included methodologies will enable the quantitative assessment of the compound's effects on cytokine expression, facilitating further investigation into its mechanism of action and therapeutic potential.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from cytokine profiling experiments. Researchers should populate these tables with their own experimental results.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Bone Marrow-Derived Dendritic Cells (BMDCs) - Multiplex Immunoassay Data
| Treatment Group | Concentration (nM) | TNF-α (pg/mL) | IL-12p70 (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control (DMSO) | - | ||||
| LPS (100 ng/mL) | - | ||||
| This compound + LPS | 1 | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 100 | ||||
| This compound + LPS | 1000 | ||||
| Positive Control (e.g., Dexamethasone) + LPS | (Specify Conc.) |
Data should be presented as mean ± standard deviation from a minimum of three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated BMDCs - qRT-PCR Data
| Treatment Group | Concentration (nM) | TNF-α (Fold Change) | IL-12b (p40) (Fold Change) | IL-6 (Fold Change) | IL-1b (Fold Change) |
| Vehicle Control (DMSO) | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | - | ||||
| This compound + LPS | 1 | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 100 | ||||
| This compound + LPS | 1000 | ||||
| Positive Control (e.g., Dexamethasone) + LPS | (Specify Conc.) |
Data should be normalized to a housekeeping gene and expressed as fold change relative to the vehicle control. Data should be presented as mean ± standard deviation from a minimum of three independent experiments.
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro Cytokine Profiling in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol details the generation of mouse BMDCs, stimulation with lipopolysaccharide (LPS), treatment with this compound, and subsequent analysis of cytokine production.
Materials:
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant mouse Interleukin-4 (IL-4)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
ACK lysis buffer
-
Trypan blue solution
-
Multiplex immunoassay kit (e.g., Luminex-based) for mouse cytokines (TNF-α, IL-12p70, IL-6, IL-1β)
-
qRT-PCR reagents (RNA extraction kit, reverse transcriptase, SYBR Green master mix, primers for target cytokines and housekeeping genes)
Experimental Workflow:
Caption: Workflow for in vitro cytokine profiling.
Procedure:
-
BMDC Generation:
-
Isolate bone marrow from the femurs and tibias of 6-8 week old C57BL/6 mice under sterile conditions.
-
Prepare a single-cell suspension by flushing the bone marrow with complete RPMI 1640 medium.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS and resuspend in complete RPMI 1640 medium.
-
Culture the cells at a density of 2 x 10^6 cells/mL in complete RPMI 1640 medium supplemented with 20 ng/mL recombinant mouse GM-CSF and 10 ng/mL recombinant mouse IL-4.
-
On day 3, add fresh complete medium with GM-CSF and IL-4.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
This compound Treatment and LPS Stimulation:
-
Seed the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in complete medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 24 hours. Include unstimulated and LPS-only controls.
-
-
Sample Collection:
-
After 24 hours of stimulation, centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine protein analysis and store at -80°C.
-
Lyse the remaining cells for RNA extraction.
-
-
Cytokine Analysis:
-
Protein Level (Multiplex Immunoassay):
-
Thaw the collected supernatants on ice.
-
Perform the multiplex immunoassay according to the manufacturer's instructions to quantify the concentrations of TNF-α, IL-12p70, IL-6, and IL-1β.
-
-
mRNA Level (qRT-PCR):
-
Extract total RNA from the cell lysates using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for Tnf, Il12b, Il6, Il1b, and a housekeeping gene (e.g., Actb or Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Single Cytokine Quantification
This protocol can be used as an alternative to multiplex immunoassays for measuring the concentration of a single cytokine.
Materials:
-
ELISA kit for the specific mouse cytokine of interest (e.g., TNF-α)
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and diluted samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion
The protocols and resources provided in these application notes offer a comprehensive framework for investigating the immunomodulatory effects of this compound. By quantifying changes in cytokine profiles, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. ISM-012042 by InSilico Medicine for Inflammatory Bowel Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 5. PHD1/2 | Insilico Medicine [insilico.com]
- 6. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
Application Notes and Protocols for Studying Epithelial Barrier Repair Mechanisms Using ISM012-042
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of ISM012-042 as a tool to study and promote epithelial barrier repair. Detailed protocols for key in vitro assays are provided to enable researchers to assess the efficacy of this compound in their own experimental systems.
Mechanism of Action of this compound
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| PHD1 IC₅₀ | 1.9 nM | Enzyme Assay | [1][3] |
| PHD2 IC₅₀ | 2.5 nM | Enzyme Assay | [1][3] |
Table 2: Effect of this compound on Epithelial Barrier Function in Caco-2 Cells
| Experimental Condition | Parameter | Result | Reference |
| DSS-induced barrier disruption | This compound (2.5 µM) pre-treatment | Protection from barrier disruption | [3] |
| TNBS-induced colitis model | This compound treatment | Increased ZO-1 retention | [1] |
| TNBS-induced colitis model | This compound treatment | Upregulation of TJP1, CD73, and TFF3 | [1] |
Experimental Protocols
Transepithelial Electrical Resistance (TEER) Assay
This protocol measures the electrical resistance across an epithelial cell monolayer, providing a quantitative measure of barrier integrity.[5]
Materials:
-
Epithelial cells (e.g., Caco-2)
-
Cell culture medium
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
This compound
-
Barrier disrupting agent (e.g., Dextran Sodium Sulfate - DSS, TNF-α)
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed epithelial cells onto the apical chamber of the Transwell® inserts at a density of 1.5 x 10⁵ cells/mL.[6] Culture the cells until a confluent monolayer is formed. This can be monitored by daily TEER measurements until a stable, high resistance is achieved.
-
This compound Treatment: Once a stable TEER is reached, pre-treat the cell monolayers with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) in fresh cell culture medium for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Induction of Barrier Disruption: After pre-treatment, introduce the barrier-disrupting agent to the apical or basolateral chamber, depending on the experimental model. For example, add DSS to the apical chamber.
-
TEER Measurement:
-
Before each measurement, equilibrate the plate to room temperature or the temperature at which the EVOM is calibrated.[5][7]
-
Sterilize the electrodes with 70% ethanol (B145695) and allow them to air dry. Rinse with sterile PBS.[7]
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes do not touch the cell monolayer.[8]
-
Record the resistance reading in Ohms (Ω).
-
Measure the resistance of a blank Transwell® insert containing only medium to subtract from the experimental readings.[7]
-
-
Data Analysis:
-
Subtract the resistance of the blank insert from the resistance of the cell-covered inserts.
-
Multiply the resulting resistance by the surface area of the insert to obtain the TEER value in Ω·cm².[5][7]
-
Plot TEER values over time for each treatment group to assess the protective effect of this compound.
-
Paracellular Permeability Assay (FITC-Dextran)
This assay measures the passage of a fluorescently labeled, cell-impermeable molecule (FITC-Dextran) across the epithelial monolayer, indicating the integrity of tight junctions.[9]
Materials:
-
Confluent epithelial cell monolayers on Transwell® inserts
-
This compound
-
Barrier disrupting agent
-
FITC-Dextran (e.g., 4 kDa)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 of the TEER assay protocol to culture and treat the epithelial monolayers.
-
Assay Preparation: After the treatment period, gently wash the monolayers twice with pre-warmed HBSS.
-
FITC-Dextran Application: Add HBSS containing FITC-Dextran (e.g., 1 mg/mL) to the apical chamber. Add fresh HBSS to the basolateral chamber.[10]
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
-
Sample Collection: At the end of the incubation, collect a sample from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader at an excitation/emission of ~490/520 nm.
-
Data Analysis: Create a standard curve using known concentrations of FITC-Dextran. Use the standard curve to determine the concentration of FITC-Dextran that has passed through the monolayer in each well. Lower fluorescence in the basolateral chamber indicates improved barrier function.
Conclusion
This compound represents a promising therapeutic agent and a valuable research tool for investigating the mechanisms of epithelial barrier repair. Its specific, gut-restricted inhibition of PHD1/2 and subsequent stabilization of HIF-1α provide a targeted approach to enhancing the protective functions of the epithelium. The protocols outlined in these application notes offer a robust framework for researchers to explore the potential of this compound in various in vitro models of epithelial barrier dysfunction.
References
- 1. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 2. Mechanisms and modeling of wound repair in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. cellqart.com [cellqart.com]
- 6. 2.5. Paracellular Permeability Assay [bio-protocol.org]
- 7. medicine.umich.edu [medicine.umich.edu]
- 8. youtube.com [youtube.com]
- 9. Epithelial Barrier Integrity Assay | React4Life [react4life.com]
- 10. Endothelial paracellular permeability assay [protocols.io]
Investigating the Anti-Inflammatory Effects of ISM012-042: Application Notes and Protocols
Introduction
Mechanism of Action
Data Presentation
Table 1: In Vitro Inhibitory Activity of ISM012-042
| Target | IC50 (nM) |
| PHD1 | 1.9[1][7] |
| PHD2 | 2.5[1][7] |
Table 2: Effects of this compound on Pro-Inflammatory Cytokine Expression in LPS-Stimulated Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
| Treatment | IL-12p35 Expression | TNF-α Expression |
| Vehicle Control | Baseline | Baseline |
| LPS | Increased | Increased |
| LPS + this compound | Dose-dependent reduction[7] | Dose-dependent reduction[7] |
| LPS + Roxadustat | Reduced | Reduced |
Table 3: Effects of this compound in Murine Models of Colitis
| Model | Key Findings |
| TNBS-induced colitis | Dose-dependently attenuated colitis progression, promoted remission, lowered IBD histopathology scores.[4] |
| Oxazolone-induced colitis | Dose-dependently attenuated colitis progression, promoted remission, lowered IBD histopathology scores.[4] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits PHD1/2, leading to HIF-1α stabilization and downstream anti-inflammatory effects.
Caption: A general workflow for evaluating the anti-inflammatory properties of this compound.
Experimental Protocols
In Vitro Caco-2 Intestinal Barrier Protection Assay
Objective: To assess the ability of this compound to protect the integrity of an intestinal epithelial cell monolayer from chemically induced disruption.
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dextran Sodium Sulfate (DSS)
-
Transepithelial Electrical Resistance (TEER) measurement system
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed, typically for 21 days.
-
Pre-treat the Caco-2 monolayers with varying concentrations of this compound (e.g., 2.5 µM) for 24 hours.[7]
-
Induce barrier disruption by adding DSS to the apical side of the Transwell inserts.
-
Measure TEER at regular intervals (e.g., 24, 48, 72, 96 hours) to assess the integrity of the cell monolayer.[8]
-
A significant attenuation of the DSS-induced decrease in TEER in this compound-treated wells compared to vehicle-treated wells indicates a protective effect.
In Vitro Cytokine Expression in Bone Marrow-Derived Dendritic Cells (BMDCs)
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the expression of pro-inflammatory cytokines in stimulated immune cells.
Materials:
-
Bone marrow cells isolated from mice
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Lipopolysaccharide (LPS)
-
This compound
-
Roxadustat (as a positive control)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Culture murine bone marrow cells in the presence of GM-CSF for 7-9 days to differentiate them into BMDCs.
-
Plate the differentiated BMDCs and treat with varying concentrations of this compound or Roxadustat for a specified period (e.g., 24 hours).[8]
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After the stimulation period, harvest the cells and extract total RNA.
-
Perform qRT-PCR to quantify the mRNA expression levels of pro-inflammatory cytokines such as IL-12p35 and TNF-α.[7][8]
-
A dose-dependent reduction in the expression of these cytokines in this compound-treated cells compared to LPS-only treated cells demonstrates its anti-inflammatory activity.
In Vivo Murine Models of Colitis
Objective: To assess the therapeutic efficacy of this compound in preclinical models of inflammatory bowel disease.
Models:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis: A chemically induced model that mimics some aspects of Crohn's disease.
-
Oxazolone-induced colitis: A model that resembles ulcerative colitis with a Th2-mediated immune response.
General Protocol:
-
Induce colitis in mice using either TNBS or oxazolone (B7731731) according to established protocols.
-
Administer this compound orally to the mice, either prophylactically (before disease induction) or therapeutically (after disease onset).[4]
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding, to calculate a Disease Activity Index (DAI).
-
At the end of the study period, euthanize the mice and collect colon tissues.
-
Assess colon length and perform histological analysis to score the degree of inflammation, tissue damage, and immune cell infiltration.[4]
-
Analyze the expression of HIF-1α and HIF-1α-induced barrier-protective genes (e.g., Tff3, Tjp1, Nt5e) in colon tissue samples via immunohistochemistry or qRT-PCR.[4]
-
A significant reduction in DAI, improved histological scores, increased expression of barrier-protective genes, and decreased pro-inflammatory cytokine levels in this compound-treated mice compared to vehicle-treated mice indicate therapeutic efficacy.
Conclusion
This compound represents a promising, gut-restricted therapeutic agent for IBD with a novel mechanism of action centered on the stabilization of HIF-1α. The protocols outlined in this document provide a framework for the investigation of its anti-inflammatory and barrier-protective effects in both in vitro and in vivo settings. These studies are crucial for further elucidating the therapeutic potential of this compound and advancing its development for the treatment of inflammatory bowel diseases.
References
- 1. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 2. ISM-012042 by InSilico Medicine for Inflammatory Bowel Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Intestinal mucosal barrier repair and immune regulation with an AI-developed gut-restricted PHD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docwirenews.com [docwirenews.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming poor solubility of ISM012-042 for in vitro studies
Welcome to the technical support center for ISM012-042. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble?
A1: this compound is a potent and selective inhibitor of prolyl hydroxylase domain enzymes 1 and 2 (PHD1/PHD2), with IC50 values of 1.9 nM and 2.5 nM, respectively.[1][2] Its mechanism of action involves the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in cellular adaptation to low oxygen.[2] this compound was intentionally designed with low solubility to be a gut-restricted agent for the treatment of inflammatory bowel disease (IBD).[2][3] This property minimizes systemic absorption and potential side effects, resulting in a high concentration of the compound in the colon.[2]
Q2: I'm having trouble dissolving this compound for my in vitro assay. What is the recommended starting solvent?
A2: For initial stock solutions, it is highly recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice for dissolving poorly water-soluble compounds due to its strong solubilizing capacity.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to prevent it:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be toxic to cells.[4]
-
Stepwise dilution: Instead of diluting the DMSO stock directly into the final volume of the aqueous medium, try a stepwise dilution. First, dilute the stock into a smaller volume of medium and then add this intermediate dilution to the rest of the medium while vortexing.
-
Use a co-solvent: A mixture of solvents can sometimes maintain solubility better than a single one.
-
Gentle warming: Warming the aqueous medium to 37°C before adding the DMSO stock can help improve solubility. Ensure your compound is stable at this temperature.
Q4: Are there alternative solvents to DMSO?
A4: If DMSO is not suitable for your experimental setup, you can consider other organic solvents such as ethanol (B145695), methanol, or N,N-dimethylformamide (DMF). However, be aware that these solvents can also exhibit cellular toxicity, so it is crucial to determine the tolerance of your specific cell line and always include a vehicle control in your experiments.
Q5: Can I use surfactants or cyclodextrins to improve the solubility of this compound?
A5: Yes, solubility-enhancing excipients can be very effective. Surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, aiding its dispersion in aqueous solutions. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug molecule, increasing its apparent water solubility. It is essential to test the compatibility of these excipients with your specific assay and cell type.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in vitro.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | The compound may require more energy to break the crystal lattice. | - Vortex the solution for an extended period (5-10 minutes).- Gently warm the solution in a water bath (37°C).- Use sonication for a short period to aid dissolution. |
| Precipitation is observed in the stock solution upon storage. | The stock solution may be supersaturated and unstable at the storage temperature. | - Store the stock solution at room temperature or 37°C if stability allows.- Prepare a fresh stock solution before each experiment.- Consider preparing a slightly lower concentration stock solution. |
| Inconsistent results between experiments. | This could be due to incomplete dissolution or precipitation of this compound in the assay medium. | - Visually inspect your final working solutions for any signs of precipitation before adding them to your assay.- Prepare fresh dilutions for each experiment.- Ensure thorough mixing of the final working solution. |
| High background or non-specific effects in the assay. | The compound may be forming aggregates in the aqueous medium, leading to non-specific interactions. | - Decrease the final concentration of this compound.- Incorporate a solubility enhancer like a surfactant or cyclodextrin.- Filter the final working solution through a 0.22 µm filter if compatible with the formulation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) and place it into a sterile vial.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, you will need to calculate the required volume of DMSO based on the molecular weight of this compound. Note: The exact molecular weight should be obtained from the supplier's certificate of analysis.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex for 5-10 minutes until the compound is completely dissolved. A brief warming to 37°C or sonication may be used to facilitate dissolution if necessary.
-
Storage: Store the stock solution as recommended by the supplier, typically in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Small-Scale Solubility Testing
To determine the best solvent and approximate solubility, perform a small-scale test before preparing a large batch of stock solution.
| Solvent/System | Procedure | Observation |
| DMSO | Add 100 µL of DMSO to 1 mg of this compound. Vortex. | Observe for complete dissolution. |
| Ethanol | Add 100 µL of 100% ethanol to 1 mg of this compound. Vortex. | Observe for complete dissolution. |
| PBS (pH 7.4) | Add 1 mL of PBS to 1 mg of this compound. Vortex for 10 min. | Observe for undissolved particles. |
| PBS with 0.5% DMSO | Prepare a 1:200 dilution of the DMSO stock in PBS. Vortex. | Observe for precipitation immediately and after 1 hour. |
| PBS with 1% Tween® 80 | Add this compound from a DMSO stock to a final concentration in PBS containing 1% Tween® 80. | Observe for clarity of the solution. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ISM012-042 dosage to minimize systemic exposure
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ISM012-042, a gut-restricted prolyl hydroxylase domain (PHD) inhibitor. The following information addresses common questions and potential issues related to experimental design and interpretation, with a focus on the compound's inherent properties that minimize systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q2: How does this compound minimize systemic exposure?
Q3: What is the evidence for the gut-restricted nature of this compound?
Q4: Are there concerns about systemic side effects, such as increased erythropoietin (EPO) levels, which have been observed with other PHD inhibitors?
Troubleshooting Guide
Issue 1: Observing unexpected systemic effects in animal models.
-
Possible Cause: Inaccurate dosing or administration.
-
Recommendation: Ensure accurate oral gavage technique to prevent accidental administration into the lungs. Verify the formulation and concentration of the dosing solution.
-
-
Possible Cause: Compromised gut barrier integrity in the experimental model.
-
Recommendation: Characterize the severity of gut barrier disruption in your model. While this compound is designed for low permeability, severe epithelial damage could theoretically lead to slightly increased systemic absorption. Correlate any observed systemic effects with the degree of intestinal damage.
-
Issue 2: Difficulty in detecting this compound in plasma samples.
-
Possible Cause: Expected low systemic exposure.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PHD1 | 1.9[1] |
| PHD2 | 2.5[1] |
Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats
| Parameter | Result |
| Colon-to-Plasma Concentration Ratio | 67-fold higher in colon[3][6] |
| Fecal Excretion | ~85%[3][6] |
Table 3: Effect of this compound on Systemic Markers in a Mouse Colitis Model
| Systemic Marker | Observation |
| Circulating Erythropoietin (EPO) | No increase[7] |
| Circulating VEGF | No increase[7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gut-Restriction in a Mouse Model of Colitis
-
Model Induction: Induce colitis in mice using a standard method such as dextran (B179266) sodium sulfate (B86663) (DSS) or trinitrobenzene sulfonic acid (TNBS).
-
Drug Administration: Administer this compound orally at the desired dose and frequency.
-
Sample Collection: At selected time points post-administration, collect blood, colon tissue, and fecal samples.
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize colon tissue.
-
Extract this compound from fecal samples.
-
-
Quantification: Analyze the concentration of this compound in plasma, colon homogenates, and fecal extracts using a validated LC-MS/MS method.
-
Data Analysis: Calculate the colon-to-plasma concentration ratio and the percentage of the administered dose recovered in the feces.
Protocol 2: Evaluation of Systemic PHD Inhibition Markers
-
Experimental Design: Use the same colitis model and drug administration protocol as described above.
-
Sample Collection: Collect plasma samples at relevant time points.
-
Biomarker Analysis: Measure the plasma concentrations of EPO and VEGF using commercially available ELISA kits.
-
Data Analysis: Compare the levels of EPO and VEGF in this compound-treated animals to those in vehicle-treated and positive control (a systemic PHD inhibitor) groups.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ISM-012042 by InSilico Medicine for Inflammatory Bowel Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 3. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 4. researchgate.net [researchgate.net]
- 5. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 6. techlifesci.com [techlifesci.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Leveraging artificial intelligence and machine learning for unraveling pathogenesis and advancing precision medicine in autoimmune diseases [the-innovation.org]
- 9. docwirenews.com [docwirenews.com]
- 10. researchgate.net [researchgate.net]
Navigating Efficacy Variations of ISM012-042 in Preclinical Colitis Models: A Technical Support Guide
Shanghai, China - To assist researchers and drug development professionals in achieving consistent and reproducible results with ISM012-042, a novel gut-restricted PHD inhibitor for the treatment of Inflammatory Bowel Disease (IBD), this technical support center provides a comprehensive guide to addressing potential variability in its efficacy in animal models. This resource, presented in a question-and-answer format, offers troubleshooting advice and detailed experimental protocols to empower users to optimize their in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Disease Activity Index (DAI) scores between animals in the same treatment group. What are the potential causes?
A1: Inter-animal variability is a common challenge in chemically-induced colitis models. Several factors can contribute to this:
-
Induction Procedure: Inconsistent administration of the inducing agent (e.g., TNBS or oxazolone) can lead to varying degrees of initial injury and inflammation. The volume, concentration, and depth of intrarectal instillation are critical parameters to standardize.
-
Animal Strain and Microbiota: Different mouse or rat strains exhibit varying susceptibility to colitis induction.[5][6] The composition of the gut microbiota also plays a crucial role in the development and severity of colitis and can differ between animal vendors and even between cages in the same facility.[7][8]
-
Housing Conditions: Stress from housing conditions can impact the immune system and exacerbate colitis. Standardizing housing density, light/dark cycles, and minimizing noise and vibrations are important.
Q2: The efficacy of this compound in our TNBS-induced colitis model appears lower than reported. What aspects of the protocol should we review?
A2: Several factors specific to the TNBS model can influence the apparent efficacy of a therapeutic agent:
-
TNBS Concentration and Ethanol (B145695) Percentage: The severity of colitis is dose-dependent on the concentration of TNBS and the co-administered ethanol, which is necessary to break the mucosal barrier.[9] Ensure that the induction is not causing excessive tissue damage that may be refractory to treatment.
-
Timing of Treatment Initiation: this compound has been shown to be effective in both prophylactic and therapeutic settings.[2] Clarify whether your protocol is for prevention or treatment of established disease, as the timing of the first dose is critical.
-
Vehicle Selection: Ensure the vehicle used to formulate this compound is inert and does not interfere with its absorption or the inflammatory process.
Q3: We are using the T-cell transfer model of colitis and see inconsistent disease development. How can we improve the reproducibility of this model?
A3: The T-cell transfer model is known for its potential for variability. Key factors to control include:
-
Purity and Number of Transferred Cells: The induction of colitis depends on the transfer of naïve (CD4+CD45RBhigh) T cells into lymphopenic recipients.[10] The purity of this cell population and the precise number of cells injected are critical for consistent disease induction. Further subdivision of this population, for instance by selecting for CD62L+ cells, may increase consistency.[10]
-
Recipient Mouse Strain: The strain and immune status of the recipient mice (e.g., RAG1-/-, RAG2-/-, SCID) can influence the kinetics and severity of disease development.[11]
-
Enteric Antigens: The development of colitis in this model is driven by enteric antigens.[10] Differences in the gut microbiota of the recipient mice can therefore significantly impact disease penetrance and severity.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality in TNBS/Oxazolone (B7731731) models | Induction agent concentration too high. | Perform a dose-ranging study for the inducing agent to establish a concentration that induces moderate, non-lethal colitis.[5] |
| Improper administration technique causing perforation. | Ensure the catheter is inserted to the correct depth and the solution is administered slowly to avoid physical trauma. | |
| Inconsistent Colon Length Reduction | Variability in the area of inflammation. | Standardize the induction procedure to ensure consistent delivery of the inducing agent to the distal colon. |
| Measurement inconsistencies. | Ensure consistent technique for colon excision and measurement. Measure from the cecum to the rectum. | |
| Variable Cytokine Levels in Colon Tissue | Differences in tissue sampling location. | Always collect tissue samples from the same region of the colon, preferably the area with the most significant inflammation. |
| RNA degradation. | Process tissue samples immediately after collection or store them in an RNA stabilization solution. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PHD1 | 1.9[3] |
| PHD2 | 2.5[3] |
Table 2: Gut-Restriction of this compound in Animal Models
| Model | Colon:Plasma Concentration Ratio |
| Healthy Mice | ~67-fold[3] |
| Oxazolone-induced Colitis Mice | High enrichment in colon tissue[12] |
Signaling Pathway
The therapeutic effect of this compound is mediated through the inhibition of PHD enzymes, which leads to the stabilization and activation of HIF-1α. This transcription factor then upregulates the expression of genes involved in maintaining intestinal barrier integrity.
Caption: Mechanism of action of this compound.
Experimental Protocols
TNBS-Induced Colitis Model
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Induction:
-
Fast mice for 12 hours with free access to water.
-
Anesthetize mice with isoflurane.
-
Slowly administer 100 µL of 50% ethanol containing 2.5 mg of TNBS intrarectally using a 3.5 F catheter inserted 4 cm into the colon.
-
Keep the mice in a head-down position for 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
-
This compound Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
For a therapeutic study, begin oral administration of this compound (e.g., 10 or 30 mg/kg) once daily, 24 hours after TNBS induction.[2]
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the study (e.g., day 7), euthanize the mice and collect the colon.
-
Measure colon length and weight.
-
Collect tissue sections for histological analysis (H&E staining) and cytokine profiling (e.g., qRT-PCR for TNF-α, IL-6, IL-1β).
-
Caption: Experimental workflow for the TNBS-induced colitis model.
Oxazolone-Induced Colitis Model
-
Animal Model: Male BALB/c or SJL/J mice (6-8 weeks old).
-
Sensitization:
-
On day 0, apply 150 µL of 3% oxazolone in 100% ethanol to a shaved area of the abdomen.
-
-
Induction:
-
On day 7, anesthetize the mice and administer 100 µL of 1% oxazolone in 50% ethanol intrarectally.
-
-
This compound Administration:
-
Administer this compound orally once daily, starting on the day of oxazolone challenge (day 7).
-
-
Monitoring and Endpoint Analysis:
-
Similar to the TNBS model, monitor DAI daily.
-
At the study endpoint (e.g., day 10), perform endpoint analysis as described for the TNBS model.
-
This technical support guide provides a framework for researchers to address the common sources of variability in preclinical colitis models and to effectively evaluate the efficacy of this compound. By carefully controlling the experimental parameters outlined, users can enhance the reproducibility and reliability of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 4. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 5. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Exploring Colitis through Dynamic T Cell Adoptive Transfer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 10. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Interpreting unexpected results in ISM012-042 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with ISM012-042. The following question-and-answer guides address potential unexpected results and offer systematic approaches to identify the root cause.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected stabilization of HIF-1α protein after treating my cells with this compound. What could be the cause?
A1: This is a common issue when a key downstream effect is not observed. The lack of Hypoxia-Inducible Factor-1α (HIF-1α) stabilization can point to several factors, from the experimental setup to the biological context. Follow this troubleshooting guide to diagnose the problem.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Solution Stability: Has the this compound stock solution been stored correctly? Was it subjected to multiple freeze-thaw cycles? Consider preparing fresh aliquots.
-
-
Verify Experimental Conditions:
-
Oxygen Levels: HIF-1α is rapidly degraded under normoxic (normal oxygen) conditions. While this compound is designed to stabilize HIF-1α even in normoxia, its effect can be more pronounced and easier to detect under mild hypoxic conditions or when cells are actively metabolizing.
-
Treatment Duration: Ensure the treatment duration was sufficient. A time-course experiment (e.g., 2, 4, 6, 8 hours) is recommended to determine the optimal window for HIF-1α detection in your specific cell type.
-
Proteasome Inhibition (Positive Control): Treat a parallel set of cells with a proteasome inhibitor (e.g., MG132). This will block all proteasomal degradation and should result in a strong accumulation of HIF-1α, confirming your detection method (e.g., Western Blot) is working correctly.
-
-
Assess Cell Health and Type:
-
Cell Viability: Are the cells healthy? Stressed or dying cells may not respond appropriately. Perform a simple viability test (e.g., Trypan Blue exclusion).
-
Cell Line Authentication: Confirm the identity of your cell line. Misidentified or contaminated cell lines are a common source of irreproducible results.[3]
-
PHD/VHL Expression: Does your cell line express the necessary components of the pathway (PHD1, PHD2, von Hippel-Lindau protein (VHL)) at sufficient levels?
-
-
Review Protein Detection Protocol (Western Blot):
-
Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent HIF-1α degradation after cell harvesting.
-
Antibody Validation: Ensure your primary antibody against HIF-1α is validated for the species and application you are using. Check the manufacturer's data and relevant publications.
-
Loading Control: A reliable loading control is essential to confirm equal protein loading across lanes.
-
Q2: My results show unexpected cytotoxicity or a significant decrease in cell viability after this compound treatment. Is this expected?
A2: this compound is primarily designed to be gut-restricted and has shown a favorable safety profile in preclinical models.[4][5] Significant cytotoxicity in an in vitro setting is unexpected and warrants investigation.
Troubleshooting Steps:
-
Evaluate Compound and Reagents:
-
Compound Purity: Verify the purity of your this compound batch. Impurities could be the source of toxicity.
-
Solvent Toxicity: What solvent was used to dissolve the compound (e.g., DMSO)? Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1% for DMSO). Run a "vehicle-only" control to test this.
-
Media Contamination: Bacterial or mycoplasma contamination can cause cell death and produce confounding results.[3] Test your cell cultures for contamination.
-
-
Review Assay Methodology:
-
Assay Interference: Some viability assays can be affected by the chemical properties of the test compound. For example, compounds that are reducing agents can interfere with MTT/XTT assays. Consider using an orthogonal method to confirm the results (e.g., measuring ATP content with CellTiter-Glo or assessing membrane integrity with a CytoTox assay).
-
Cell Seeding Density: Was the cell density appropriate? Overly confluent or sparse cultures can be more susceptible to stress and toxic insults.
-
-
Consider Biological Context:
-
Cell-Specific Sensitivity: While not widely reported for this compound, some cell types may have unique sensitivities. Is your cell line highly dependent on pathways that are indirectly affected by PHD inhibition?
-
Off-Target Effects: At very high concentrations, off-target effects can occur with any small molecule.[6] Perform a dose-response curve to determine if the cytotoxicity is dose-dependent and occurs at concentrations significantly higher than the IC50 for PHD1/2.
-
Q3: I am seeing high variability in my data between replicate wells/plates. How can I reduce this?
A3: High variability can obscure real biological effects and make data difficult to interpret. The source can be technical or biological.
Troubleshooting Steps:
-
Standardize Technical Execution:
-
Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and be mindful of technique, especially with small volumes.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution. Edge effects in microplates can also be a source of variability; consider avoiding the outer wells.
-
Reagent Mixing: Mix all reagents, including the compound dilutions, thoroughly before adding them to the cells.
-
-
Check for Assay Artifacts:
-
Inconsistent Incubation Times: Ensure all plates and wells are treated and processed with consistent timing.
-
Instrument Fluctuation: If using a plate reader, ensure it is properly warmed up and calibrated. Bubbles in wells can interfere with optical readings and should be removed.
-
-
Address Biological Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High-passage cells can undergo phenotypic drift.
-
Cell Cycle Synchronization: If your endpoint is sensitive to the cell cycle, consider synchronizing the cells before treatment, although this adds another layer of manipulation.
-
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound based on published data. Use these values as a benchmark for expected activity.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | PHD1 | 1.9 nM | Enzyme Assay | [1][2] |
| IC50 | PHD2 | 2.5 nM | Enzyme Assay | [1][2] |
| Effective Concentration | Barrier Protection | 2.5 µM | Caco-2 cells (DSS-induced) | [1] |
Visualized Workflows and Pathways
This compound Signaling Pathway
Caption: Mechanism of this compound action on the HIF-1α pathway.
General Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
How to control for iron dependence with PHD inhibitors like ISM012-042
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the control of iron dependence in experiments involving the prolyl hydroxylase domain (PHD) inhibitor, ISM012-042.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes 1 and 2.[1] PHDs are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), which, under normal oxygen conditions, signals its degradation. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a wide range of genes involved in processes such as erythropoiesis, angiogenesis, and iron metabolism.[2][3]
Q2: Is this compound an iron chelator?
Q3: Why is iron an important consideration when working with PHD inhibitors?
A3: PHD enzymes are iron-dependent dioxygenases, meaning they require ferrous iron (Fe²⁺) as a cofactor to function.[5] Therefore, the intracellular iron concentration can directly impact the activity of PHDs and, consequently, the stability of HIF-1α. Experiments with PHD inhibitors that do act as iron chelators can be confounded by unintended effects of iron depletion. While this compound's mechanism is not dependent on iron chelation, understanding and controlling for iron levels is crucial for rigorous experimental design and accurate interpretation of results.
Q4: What are the typical IC₅₀ values for this compound and other common PHD inhibitors?
A4: The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and other well-known PHD inhibitors against the three main PHD isoforms.
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| This compound | 1.9 | 2.5 | Minimal Activity | [1][4] |
| Roxadustat (FG-4592) | Submicromolar to low micromolar range for all isoforms | 591 (in a fluorescence polarization assay) | Submicromolar to low micromolar range for all isoforms | [6][7][8] |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | [7][9] |
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, with a focus on controlling for iron-related variables.
Issue 1: Inconsistent HIF-1α stabilization with this compound treatment.
-
Potential Cause: Variability in basal intracellular iron levels in cultured cells.
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Ensure consistent use of the same batch of fetal bovine serum (FBS) and basal media, as iron content can vary between lots.
-
Pre-condition Media (Optional): For highly sensitive experiments, consider using an iron chelator like deferoxamine (B1203445) (DFO) to create a baseline iron-depleted state before adding back a known concentration of iron in the form of ferric citrate (B86180) or ferrous sulfate. This allows for a more controlled iron environment.
-
Measure Basal Iron Levels: Before initiating experiments, quantify the intracellular iron concentration of your cell line to establish a baseline (see Experimental Protocol 2).
-
Iron Supplementation Control: Include a control group treated with an iron source (e.g., 100 µM ferric citrate) alongside this compound to confirm that the inhibitor's effect is independent of excess iron.
-
Issue 2: Unexpected off-target effects observed with this compound.
-
Potential Cause: While this compound is highly selective, off-target effects can be concentration-dependent or cell-type specific. It's also crucial to distinguish these from effects of HIF-1α stabilization that may be novel in your experimental system.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with this compound to determine the minimal effective concentration for HIF-1α stabilization in your cell line. This can minimize potential off-target effects at higher concentrations.
-
Use a Structural Analog as a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control to identify off-target effects.
-
Compare with an Iron Chelator: Run a parallel experiment with a known iron chelator like deferoxamine (DFO). If the observed off-target effect is also present with DFO, it may be related to iron metabolism, though this compound itself is not a chelator.
-
HIF-1α Knockdown/Knockout: To confirm that the observed effect is mediated by HIF-1α stabilization, use siRNA or a CRISPR/Cas9 system to reduce or eliminate HIF-1α expression. The effect should be diminished or absent in these cells.
-
Issue 3: Difficulty detecting HIF-1α by Western blot after this compound treatment.
-
Potential Cause: HIF-1α is a notoriously labile protein with a very short half-life under normoxic conditions. Improper sample handling can lead to its degradation even after stabilization by an inhibitor.
-
Troubleshooting Steps:
-
Rapid Sample Processing: Perform all cell lysis and protein extraction steps on ice and as quickly as possible. Use ice-cold buffers containing protease and phosphatase inhibitors.[10][11]
-
Nuclear Extraction: Stabilized HIF-1α translocates to the nucleus. Using a nuclear extraction protocol can enrich for HIF-1α and improve detection.[12]
-
Positive Control: Treat a parallel culture with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) or deferoxamine (DFO) as a positive control for HIF-1α stabilization.[13]
-
Load Sufficient Protein: Load a higher amount of total protein per lane on your SDS-PAGE gel (e.g., 50 µg) to increase the chances of detecting the HIF-1α signal.[13]
-
Antibody Validation: Ensure you are using a well-validated antibody for HIF-1α.
-
Experimental Protocols
Protocol 1: Iron Chelation with Deferoxamine (DFO) in Cell Culture
This protocol describes how to create an iron-depleted condition in cell culture, which can be used as a control to study the iron-independent mechanism of this compound.
-
Materials:
-
Deferoxamine (DFO) mesylate salt
-
Cell culture medium
-
Sterile PBS
-
Cells of interest
-
-
Procedure:
-
Prepare a stock solution of DFO (e.g., 100 mM in sterile water or DMSO). Store at -20°C.
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of DFO (typically 10-100 µM).[14][15]
-
Incubate the cells for the desired period (e.g., 12-24 hours).
-
To confirm iron chelation, you can proceed with intracellular iron measurement (Protocol 2) or assess the expression of iron-responsive proteins like transferrin receptor 1 (TfR1).
-
Protocol 2: Measurement of Intracellular Iron Concentration (Colorimetric Assay)
This protocol provides a general method for quantifying total intracellular iron using a commercially available colorimetric assay kit.
-
Materials:
-
Procedure:
-
Harvest cells (e.g., 1-5 x 10⁶) by scraping or trypsinization. If using trypsin, ensure it is EDTA-free and wash the cell pellet thoroughly with ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in the iron assay buffer provided in the kit.
-
Homogenize the cells on ice using a Dounce homogenizer or by sonication.[17]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant, which contains the intracellular iron.
-
Follow the manufacturer's instructions for the colorimetric assay, which typically involves adding an iron-releasing reagent and a chromogenic probe.
-
Measure the absorbance at the specified wavelength (e.g., 593 nm) using a microplate reader.
-
Calculate the iron concentration based on a standard curve generated with known iron concentrations.
-
Protocol 3: Western Blot for HIF-1α
This protocol outlines the key steps for detecting HIF-1α protein levels by Western blot following treatment with this compound.
-
Materials:
-
Cultured cells treated with this compound or controls
-
Ice-cold PBS
-
RIPA lysis buffer (or nuclear extraction buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
After treatment, place the cell culture plates on ice.
-
Quickly aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or lamin B1 for nuclear extracts) to ensure equal loading.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for HIF Target Genes
This protocol describes how to measure the mRNA expression of HIF-1α target genes, such as VEGFA and EPO, to assess the functional outcome of this compound treatment.
-
Materials:
-
Cultured cells treated with this compound or controls
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VEGFA, EPO) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Lyse the treated cells and extract total RNA using a commercially available kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well plate, including reactions for your target genes and a housekeeping gene for normalization. Include no-template controls.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
-
Visualizations
Caption: HIF-1α signaling under normoxic vs. hypoxic/PHD inhibitor conditions.
Caption: Workflow for assessing the iron dependence of this compound.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 5. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.akebia.com [ir.akebia.com]
- 10. benchchem.com [benchchem.com]
- 11. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 12. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. The iron chelator deferoxamine decreases myeloma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iron Assay Kit (Colorimetric) (ab83366) | Abcam [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Improving the translational relevance of ISM012-042 preclinical data
This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the translational relevance of preclinical data for ISM012-042, a gut-restricted Prolyl Hydroxylase Domain (PHD) 1 and 2 inhibitor for Inflammatory Bowel Disease (IBD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q2: What are the key preclinical findings for this compound?
Q3: In which preclinical models has this compound been tested?
Troubleshooting Guides
In Vitro Experiments
Issue 1: Low or inconsistent Transepithelial Electrical Resistance (TEER) in Caco-2 cell monolayers.
-
Possible Cause: Incomplete monolayer formation.
-
Solution: Caco-2 cells typically require at least 21 days post-seeding to form tight junctions and establish a stable TEER. Ensure cells are cultured for a sufficient duration.[5]
-
-
Possible Cause: Incorrect cell seeding density.
-
Solution: An inappropriate seeding density, either too high or too low, can result in uneven growth and poor barrier formation. Optimize the seeding density for your specific culture conditions.[5]
-
-
Possible Cause: Suboptimal culture conditions.
-
Solution: Maintain proper culture conditions, including appropriate serum concentration, temperature, and CO2 levels. Ensure regular media changes to provide fresh nutrients and remove waste products.[5]
-
-
Possible Cause: High cell passage number.
Issue 2: No or weak HIF-1α stabilization observed after this compound treatment.
-
Possible Cause: Rapid protein degradation.
-
Solution: HIF-1α is a highly labile protein. When preparing cell lysates, work quickly, keep samples on ice, and use a lysis buffer containing a cocktail of protease and phosphatase inhibitors.[7]
-
-
Possible Cause: Inefficient protein extraction.
-
Solution: Stabilized HIF-1α translocates to the nucleus. Consider using a nuclear extraction protocol to enrich for HIF-1α.[7]
-
-
Possible Cause: Suboptimal antibody for Western blotting.
-
Solution: Use a well-validated antibody specific for HIF-1α. Verify the recommended applications and dilutions on the antibody datasheet.[7]
-
In Vivo Experiments
Issue 1: High variability in disease severity in colitis models.
-
Possible Cause: Inconsistent induction of colitis.
-
Possible Cause: Animal strain differences.
-
Possible Cause: Gut microbiota variation.
-
Solution: The composition of the gut microbiota can impact the severity of induced colitis. House animals in a consistent environment and consider co-housing experimental groups to minimize variability.
-
Issue 2: Lack of therapeutic effect of this compound.
-
Possible Cause: Inadequate drug exposure in the colon.
-
Solution: While this compound is gut-restricted, ensure the oral dosing is appropriate to achieve therapeutic concentrations in the colon. Verify the formulation and administration of the compound.
-
-
Possible Cause: Timing of treatment initiation.
-
Solution: The therapeutic window for intervention can vary. In preclinical models, this compound has been tested in both prophylactic and therapeutic settings.[3] Ensure the timing of treatment initiation is aligned with the experimental question.
-
-
Possible Cause: Incorrect disease model for the therapeutic mechanism.
-
Solution: this compound's mechanism is primarily focused on barrier enhancement and anti-inflammatory effects. Ensure the chosen colitis model is appropriate for evaluating these endpoints. For example, the oxazolone-induced model is considered a Th2-driven model, which may be relevant for certain aspects of ulcerative colitis.[11]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Line | Endpoint | Result |
| PHD1 Inhibition | Recombinant Enzyme | IC50 | 1.9 nM[2] |
| PHD2 Inhibition | Recombinant Enzyme | IC50 | 2.5 nM[2] |
| Intestinal Barrier Function | DSS-induced Caco-2 cells | TEER | 2.5 µM this compound protects from barrier disruption[1] |
| Anti-inflammatory Activity | LPS-induced mouse BMDCs | Cytokine Expression | Dose-dependent reduction of IL-12 and TNF[1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Model | Animal | Key Parameters | Outcome |
| Pharmacokinetics | Healthy Mice | Colon vs. Plasma Concentration | 67-fold higher concentration in colon[2] |
| TNBS-induced Colitis | Mice | Disease Activity Index (DAI) | Dose-dependent attenuation of colitis progression[2] |
| Oxazolone-induced Colitis | Mice | Disease Activity Index (DAI) | Dose-dependent attenuation of colitis progression[2] |
| T-cell Transfer Colitis | Mice | Body weight, DAI, Colon density, Cytokines (IL-6, IFN-γ, TNF-α) | 10 and 30 mg/kg p.o. significantly reduced disease parameters[4] |
Detailed Experimental Protocols
Caco-2 Transepithelial Electrical Resistance (TEER) Assay
-
Cell Culture: Culture Caco-2 cells in EMEM supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed Caco-2 cells onto 12-well Transwell inserts (0.4 µm pore size) at an optimized density.
-
Differentiation: Culture the cells for 21 days to allow for monolayer formation and differentiation. Change the media every 2 days.
-
Treatment: Pre-treat the Caco-2 monolayers with this compound at the desired concentrations for a specified period.
-
Induction of Barrier Disruption: Introduce a barrier-disrupting agent such as Dextran Sodium Sulfate (DSS) to the apical side of the Transwell.
-
TEER Measurement: Measure the TEER at regular intervals using an EVOM2 voltohmmeter. Subtract the resistance of a blank insert and multiply by the surface area of the insert to obtain the final TEER value in Ω·cm².
TNBS-Induced Colitis in Mice
-
Animals: Use male BALB/c mice (6-8 weeks old).
-
Presensitization (Optional but recommended): On day 1, apply 1% TNBS solution to a shaved area of the back.[12]
-
Induction: On day 8, anesthetize the mice and slowly administer 2.5% TNBS in 50% ethanol (B145695) intrarectally via a catheter inserted approximately 3-4 cm into the colon.[12] Keep the mice in a vertical position for at least 30 seconds to ensure retention of the TNBS solution.
-
Treatment: Administer this compound orally at the desired doses daily, starting either before or after colitis induction, depending on the study design (prophylactic or therapeutic).
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study (e.g., day 7 post-induction), euthanize the mice and collect the colon for measurement of length, weight, macroscopic scoring, histology, and cytokine analysis.[3][9]
Oxazolone-Induced Colitis in Mice
-
Animals: Use male BALB/c mice (8 weeks old).[13]
-
Sensitization: On day 0, apply 3% oxazolone (B7731731) in a 4:1 acetone/olive oil solution to a shaved area on the rostral back.[13]
-
Induction: On day 5, re-sensitize the mice. Then, administer 1% oxazolone in 40% ethanol intrarectally.[13]
-
Treatment: Administer this compound orally at the desired doses daily for a specified duration (e.g., from day 4 to day 7).[13]
-
Monitoring: Record daily body weight, fecal occult blood, and stool consistency.
-
Endpoint Analysis: On day 8, euthanize the mice and harvest the colon for analysis of length, weight, and other relevant biomarkers.[13]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Preclinical experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. This compound exerts protective effects in colitis model | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 10. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 11. Oxazolone-Induced Colitis in BALB/C Mice: a New Method to Evaluate the Efficacy of Therapeutic Agents for Ulcerative Colitis [jstage.jst.go.jp]
- 12. TNBS-induced colitis model [bio-protocol.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Long-term stability and storage conditions for ISM012-042
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and storage of ISM012-042. The information is presented in a question-and-answer format to directly address potential user inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions based on general guidelines for similar chemical compounds. For specific details, always refer to the Certificate of Analysis (CoA) provided by your supplier.
This compound Storage Recommendations (as Powder)
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
This compound Storage Recommendations (in Solvent)
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Q2: How should I handle this compound upon receipt?
This compound is typically shipped at room temperature for short durations. Upon receipt, it is crucial to transfer the compound to the recommended storage conditions as soon as possible to maintain its integrity.
Q3: Are there any specific light or humidity conditions to be aware of?
While specific photostability and hygroscopicity data for this compound are not publicly available, it is best practice to protect the compound from light and moisture. Store in a tightly sealed container in a dark, dry place. For long-term storage, consider using a desiccator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | - Verify that the storage conditions used align with the recommended guidelines. - Perform a quality control check (e.g., by HPLC-MS) to assess the purity and integrity of your this compound stock. - If degradation is suspected, use a fresh vial of the compound for subsequent experiments. |
| Difficulty dissolving the compound. | The compound may have precipitated out of solution during storage. | - Gently warm the solution to room temperature. - Briefly sonicate the solution to aid in re-dissolving the compound. - If precipitation persists, prepare a fresh stock solution. |
| Inconsistent results between different batches of the compound. | Variability in the purity or stability of different manufacturing lots. | - Always note the batch number of the compound used in your experiments. - If you suspect batch-to-batch variability, contact the supplier for the Certificate of Analysis for each batch and compare the purity specifications. |
Experimental Protocols
Protocol 1: Establishing a Long-Term Stability Study for this compound
This protocol outlines a comprehensive approach to conducting a long-term stability study for this compound, based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[1][2][3][4] This will allow you to generate your own stability data under your specific laboratory conditions.
Objective: To evaluate the stability of this compound under various storage conditions over an extended period.
Materials:
-
This compound (multiple aliquots from the same batch)
-
Stability chambers or incubators capable of maintaining constant temperature and humidity
-
Light-protective containers (e.g., amber vials)
-
Validated stability-indicating analytical method (e.g., HPLC-UV or HPLC-MS) to quantify this compound and detect degradation products.[5][6][7]
Methodology:
-
Sample Preparation:
-
Aliquot this compound powder into multiple light-protective containers.
-
Prepare solutions of this compound in a relevant solvent at a known concentration. Aliquot the solution into light-protective containers.
-
-
Storage Conditions:
-
Place the aliquots in stability chambers set to the following conditions as per ICH guidelines[2][3][4]:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Include a set of samples exposed to light (photostability) according to ICH Q1B guidelines.[3][4]
-
-
Time Points for Analysis:
-
Analytical Testing:
-
At each time point, analyze the samples using a validated stability-indicating analytical method.
-
The method should be able to separate, detect, and quantify this compound and any potential degradation products.[8]
-
Key parameters to assess include:
-
Appearance (e.g., color change)
-
Assay of this compound (potency)
-
Purity and levels of any degradation products
-
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the rate of degradation and estimate the shelf-life under each condition.
-
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of this compound.[9][10][11][12] This information is crucial for developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions[9][11]:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples using a suitable analytical technique, such as LC-MS/MS, to identify and characterize the degradation products.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Simplified signaling pathway of this compound as a PHD inhibitor.
References
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. snscourseware.org [snscourseware.org]
- 5. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pharmaguru.co [pharmaguru.co]
Technical Support Center: ISM012-042 in Orthotopic Colitis Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ISM012-042 in orthotopic colitis models. The information is tailored for scientists and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent efficacy with this compound in our colitis model. What are the potential causes?
A1: Inconsistent efficacy can stem from several factors related to the formulation and administration of this compound, as well as the colitis model itself. Here are some key areas to investigate:
-
Formulation and Solubility: this compound is designed to be a gut-restricted drug with minimized systemic exposure, which often involves low aqueous solubility.[1] If the compound is not properly suspended, it can lead to inaccurate dosing.
-
Troubleshooting:
-
Ensure the vehicle is appropriate for suspending a poorly soluble compound. Common vehicles for oral gavage of hydrophobic compounds in mice include 0.5% methylcellulose (B11928114) or a suspension with a small percentage of Tween 80.
-
Visually inspect the formulation for any precipitation before each administration.
-
Prepare fresh formulations regularly to avoid stability issues.
-
-
-
Oral Gavage Technique: Improper oral gavage can lead to aspiration or esophageal injury, causing stress to the animal and affecting results.
-
Troubleshooting:
-
Ensure all personnel are thoroughly trained in proper oral gavage techniques for mice.
-
Use appropriate gavage needle sizes to prevent injury.
-
-
-
Severity of Colitis: The inflammatory state of the gut can alter drug absorption and transit time.[2] Severe inflammation may lead to reduced or unpredictable drug exposure at the target site.
-
Troubleshooting:
-
Carefully monitor and record the disease activity index (DAI) to ensure consistency in disease severity across experimental groups.
-
Consider a pilot study to determine the optimal dosing window in your specific colitis model.
-
-
Q2: What is the recommended vehicle for preparing this compound for oral administration?
A2: While the exact vehicle used in all preclinical studies for this compound is not publicly disclosed, a common and effective approach for oral gavage of poorly soluble compounds in mice is a suspension in an aqueous vehicle. A frequently used vehicle is 0.5% methylcellulose in sterile water or saline . Adding a small amount of a surfactant, such as 0.1% Tween 80 , can aid in wetting the compound and improving the homogeneity of the suspension. It is crucial to use a consistent vehicle for all treatment groups, including the vehicle control group.
Q3: We are seeing significant body weight loss in our treatment group, similar to the vehicle control. Is this expected?
A3: this compound has been shown to reduce body weight loss associated with colitis.[1][3] If you are observing significant weight loss comparable to the vehicle control, it could indicate a lack of efficacy due to the reasons mentioned in Q1. However, it is also important to consider the timing of treatment initiation. In some studies, this compound was administered after the onset of colitis.[1] Depending on the severity of the established disease, a period of initial weight loss may still occur before the therapeutic effects of the compound become apparent. Monitor the DAI score and other endpoints to fully assess the compound's effect.
Q4: How stable is the this compound formulation?
A4: The stability of the this compound formulation will depend on the chosen vehicle and storage conditions. For suspensions, it is best practice to prepare the formulation fresh daily to minimize any potential for degradation or changes in the suspension's properties. If the formulation must be stored, it should be kept at 4°C and protected from light. A pilot stability study to confirm that the compound remains stable in your chosen vehicle over the intended period of use is recommended.
Q5: What are the known downstream effects of this compound that we can use as pharmacodynamic markers?
A5: this compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes 1 and 2.[4] Its primary mechanism of action is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] This leads to the increased expression of HIF-1α target genes that are crucial for intestinal barrier protection. Key downstream markers you can assess in colonic tissue include:
-
Increased HIF-1α protein levels.
-
Upregulation of barrier-protective genes such as Trefoil factor 3 (Tff3), Tight junction protein 1 (Tjp1, also known as ZO-1), and Ecto-5'-nucleotidase (Nt5e, also known as CD73).[1]
-
Reduction in pro-inflammatory cytokines such as TNFα, IL-6, IL-12, and IL-17.[1][3]
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various preclinical colitis models.
| Model | Treatment Regimen | Key Efficacy Readouts | Reference |
| TNBS-induced Colitis | Prophylactic and post-onset treatment | Dose-dependently attenuated colitis progression, promoted remission, and lowered IBD histopathology scores. Reduced levels of TNFα, IL-6, and IL-12. | [1] |
| Oxazolone-induced Colitis | Prophylactic and post-onset treatment | Dose-dependently attenuated colitis progression and promoted remission. | [1] |
| T-cell Transfer Colitis | 10 or 30 mg/kg, p.o. | Significantly reduced body weight loss, lowered DAI score, and reduced colon density. Reduced levels of IL-6, IFN-γ, and TNF-α. Reduced T-cell subsets positive for GATA3 and IL-17A. | [3] |
Experimental Protocols
General Protocol for Oral Gavage in Mice
-
Animal Handling: Accustom the mice to handling for several days prior to the experiment to reduce stress.
-
Dosage Calculation: Calculate the required dose of this compound based on the most recent body weight of each mouse.
-
Formulation Preparation: Prepare the this compound suspension in the chosen vehicle (e.g., 0.5% methylcellulose). Ensure the suspension is homogenous by vortexing or stirring before drawing each dose.
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle along the side of the mouth, advancing it smoothly into the esophagus.
-
Administer the formulation slowly and steadily.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Volume: The volume administered should not exceed 10 mL/kg of body weight.
Induction of Colitis Models
-
Dextran Sodium Sulfate (DSS)-induced Colitis: This model is induced by administering DSS in the drinking water of mice. The concentration of DSS and the duration of administration can be varied to induce acute or chronic colitis.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-induced Colitis: This model involves the intrarectal administration of TNBS dissolved in ethanol (B145695). The ethanol breaks the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce a T-cell-mediated immune response.[5]
-
Adoptive T-cell Transfer Colitis: This model is created by transferring naive (CD4+CD45RBhigh) T-cells into immunodeficient mice (e.g., Rag1-/-). These cells induce a chronic, progressive inflammation in the colon that mimics aspects of Crohn's disease.[3]
Visualizations
Caption: Signaling pathway of this compound in intestinal epithelial cells.
Caption: General experimental workflow for this compound in colitis models.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: ISM012-042 Animal Model Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study the gut-restricted PHD inhibitor, ISM012-042. The information is tailored for scientists and drug development professionals working to refine their experimental protocols for inflammatory bowel disease (IBD) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied in animal models of IBD?
Q2: Which animal models are most appropriate for studying the efficacy of this compound?
-
TNBS-induced colitis: This model mimics some features of Crohn's disease, inducing a Th1-mediated inflammatory response and transmural inflammation.[4]
-
Oxazolone-induced colitis: This model resembles ulcerative colitis by inducing a Th2-mediated immune response confined primarily to the distal colon.[4]
The choice of model may depend on the specific aspects of IBD pathogenesis being investigated.
Q3: We are observing high variability in disease severity in our colitis models. What are the potential causes and how can we refine our protocol?
A3: High variability is a common challenge in chemically induced colitis models. Several factors can contribute to this:
-
Animal Strain: Different mouse strains exhibit varying susceptibility to colitis induction. For instance, BALB/c mice are more susceptible to oxazolone-induced colitis, while SJL/J mice are commonly used for the TNBS model. Ensure you are using the appropriate strain for your chosen model.
-
Microbiota: The gut microbiome composition can significantly influence the inflammatory response. Housing conditions and diet should be standardized to minimize variations in microbiota between animals.
-
Induction Technique: The volume and concentration of the inducing agent (TNBS or oxazolone) and the depth of intrarectal administration must be consistent. Improper administration can lead to physical trauma or inconsistent exposure to the colonic mucosa.
-
Ethanol (B145695) Concentration: In the TNBS model, the ethanol concentration is critical for breaking the mucosal barrier. Inconsistent ethanol concentrations will lead to variable disease induction.
Q4: Our this compound formulation appears to have poor solubility and we are concerned about consistent oral delivery in our mouse models. What can we do?
A4: this compound is a small molecule that may have solubility challenges. For preclinical oral administration in rodents, several formulation strategies can be employed to ensure consistent bioavailability:
-
Vehicle Selection: Initially, a solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) can be tested.
-
Lipid-Based Formulations: For poorly soluble compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can improve its dissolution rate and bioavailability.
It is crucial to include a vehicle control group in your experiments to account for any effects of the formulation itself.
Troubleshooting Guides
Troubleshooting the TNBS-Induced Colitis Model
| Issue | Potential Cause(s) | Troubleshooting/Refinement Strategy |
| High Mortality Rate | TNBS dose is too high for the mouse strain. Ethanol concentration is too high, causing excessive mucosal damage. Improper administration technique causing perforation. | Reduce the TNBS concentration or the total volume administered. Optimize the ethanol concentration (typically 40-50%). Ensure slow and careful intrarectal administration with a flexible catheter. |
| Inconsistent Disease Induction | Inconsistent volume or concentration of TNBS solution. Variation in the depth of catheter insertion. Leakage of TNBS solution after administration. | Use a calibrated pipette for accurate volume. Mark the catheter to ensure consistent insertion depth. Briefly hold the mouse in a head-down position after administration to prevent leakage. |
| Lack of Significant Inflammation | TNBS dose is too low. Insufficient disruption of the mucosal barrier by ethanol. Mouse strain is resistant to TNBS-induced colitis. | Perform a dose-response study to determine the optimal TNBS concentration. Ensure the ethanol concentration is adequate to permeabilize the mucosa. Switch to a more susceptible mouse strain (e.g., SJL/J or BALB/c). |
Troubleshooting the Oxazolone-Induced Colitis Model
| Issue | Potential Cause(s) | Troubleshooting/Refinement Strategy |
| Variable Sensitization | Inconsistent application of oxazolone (B7731731) to the skin. Insufficient dose of oxazolone for sensitization. | Ensure the shaved area is consistent in size and location. Apply the sensitizing solution evenly over the entire shaved area. Verify the concentration and volume of the oxazolone solution. |
| Minimal Colitis Development | Inadequate sensitization. Intrarectal challenge dose is too low. Mouse strain is not appropriate for a Th2-mediated response. | Increase the concentration of oxazolone used for skin sensitization. Perform a dose-response for the intrarectal challenge. Use a Th2-prone mouse strain like BALB/c. |
| Severe Distal Colitis Only | This is a characteristic feature of the oxazolone model. | Be aware that the inflammation is typically restricted to the distal colon and may not be suitable for studying pan-colitis. |
Quantitative Data Summary
The following tables summarize the preclinical efficacy data of this compound in mouse models of IBD.
Table 1: Efficacy of this compound in the TNBS-Induced Colitis Model [5]
| Treatment Group | Dosing Regimen | Day 7 Disease Activity Index (DAI) Score (Mean ± SD) | Intestinal Permeability (Plasma FITC-Dextran, ng/mL) (Mean ± SD) |
| Sham | Vehicle | ~0.2 ± 0.1 | ~200 ± 50 |
| Vehicle | Vehicle | ~3.5 ± 0.5 | ~1200 ± 200 |
| This compound | 10 mg/kg, once daily | ~1.5 ± 0.4 | ~600 ± 150 |
| This compound | 30 mg/kg, once daily | ~1.0 ± 0.3 | ~400 ± 100 |
| Mesalamine | 100 mg/kg, once daily | ~2.0 ± 0.5 | Not Reported |
| p < 0.05 compared to vehicle group |
Table 2: Efficacy of this compound in the Oxazolone-Induced Colitis Model [5]
| Treatment Group | Dosing Regimen | Day 7 Disease Activity Index (DAI) Score (Mean ± SD) | Fecal Lipocalin-2 (LCN2, ng/g) (Mean ± SD) |
| Sham | Vehicle | ~0.1 ± 0.1 | ~50 ± 20 |
| Vehicle | Vehicle | ~3.0 ± 0.6 | ~800 ± 150 |
| This compound | 10 mg/kg, once daily | ~1.2 ± 0.4 | ~300 ± 100 |
| This compound | 30 mg/kg, once daily | ~0.8 ± 0.3 | ~200 ± 80 |
| *p < 0.05 compared to vehicle group |
Experimental Protocols
Protocol for TNBS-Induced Colitis in Mice
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Induction of Colitis:
-
Fast mice for 18-24 hours with free access to water.
-
Anesthetize mice (e.g., with isoflurane).
-
Slowly administer 100 µL of 50% ethanol containing 2.5 mg of TNBS intrarectally using a 3.5 F catheter inserted approximately 4 cm into the colon.
-
Hold the mouse in a head-down position for 60 seconds to ensure distribution of the TNBS solution.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% CMC).
-
Administer this compound or vehicle orally once daily, starting 24 hours after TNBS administration.
-
-
Monitoring and Assessment:
-
Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
At the end of the study (e.g., day 7), euthanize the mice and collect colon tissue for macroscopic scoring, histology, and measurement of inflammatory markers (e.g., MPO, cytokines).
-
Protocol for Oxazolone-Induced Colitis in Mice
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice for at least 7 days.
-
Sensitization:
-
Anesthetize mice and shave a small area on the abdomen.
-
Apply 150 µL of 3% oxazolone in 100% ethanol to the shaved skin.
-
-
Induction of Colitis (7 days after sensitization):
-
Fast mice for 18-24 hours with free access to water.
-
Anesthetize mice.
-
Administer 150 µL of 1% oxazolone in 50% ethanol intrarectally using a 3.5 F catheter.
-
Hold the mouse in a head-down position for 60 seconds.
-
-
This compound Administration:
-
Administer this compound or vehicle orally once daily, starting on the day of intrarectal challenge.
-
-
Monitoring and Assessment:
-
Monitor DAI daily.
-
At the end of the study, collect colon tissue for analysis as described for the TNBS model.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 2. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 3. PHD1/2 | Insilico Medicine [insilico.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in a Dish and in Vivo: ISM012-042 Versus Mesalamine for Experimental Colitis
For researchers and drug development professionals navigating the landscape of inflammatory bowel disease (IBD) therapeutics, a novel contender, ISM012-042, has emerged, demonstrating significant promise in preclinical models of colitis when compared to the established standard of care, mesalamine. This guide provides a comprehensive, data-driven comparison of these two compounds, detailing their mechanisms of action, efficacy in experimental colitis models, and the experimental protocols underpinning these findings.
Executive Summary
This compound, a novel, gut-restricted, selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, has consistently outperformed mesalamine in preclinical studies. Its unique mechanism of action, centered on the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), not only dampens inflammation but also promotes epithelial barrier integrity—a key factor in IBD pathogenesis. In direct comparative studies utilizing the trinitrobenzene sulfonic acid (TNBS) induced colitis model, this compound demonstrated superior efficacy in reducing disease activity, mitigating colon shortening, and preserving the intestinal barrier.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of this compound and mesalamine diverge significantly at the molecular level.
This compound: This small molecule selectively inhibits PHD1 and PHD2.[1] This inhibition stabilizes HIF-1α, a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels. In the context of colitis, HIF-1α stabilization leads to the upregulation of genes involved in strengthening the intestinal epithelial barrier, such as trefoil factor 3 (TFF3) and tight junction protein 1 (TJP1).[1][2] Furthermore, this compound exerts anti-inflammatory effects by reducing the expression of key pro-inflammatory cytokines, including IL-12, TNFα, IL-6, and IL-17.[1][2] Its gut-restricted nature minimizes systemic exposure, thereby reducing the potential for off-target side effects.[1]
Mesalamine (5-aminosalicylic acid): The precise mechanism of this long-standing IBD treatment is not fully elucidated but is believed to be primarily topical.[3][4] It is thought to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][5][6] Mesalamine may also exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor kappa B (NF-κB), a key regulator of the inflammatory response, and by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][4]
Comparative Efficacy in Experimental Colitis
Preclinical studies have provided a quantitative comparison of this compound and mesalamine in various models of experimental colitis. The data consistently highlights the superior performance of this compound.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
The TNBS model induces a Th1-mediated immune response, mimicking aspects of Crohn's disease.
Table 1: Prophylactic Treatment in TNBS-Induced Colitis
| Parameter | Vehicle | Mesalamine (100 mg/kg) | This compound (10 mg/kg) |
| Disease Activity Index (DAI) Score (Day 7) | ~3.5 | ~2.5 | ~1.5 |
| Colon Length (cm) | Shortened | Moderately Preserved | Significantly Preserved |
| Histological Score | Severe Inflammation | Moderate Inflammation | Mild Inflammation |
Data synthesized from available preclinical reports. Absolute values are approximations based on graphical representations.
Table 2: Therapeutic Treatment in TNBS-Induced Colitis
| Parameter | Vehicle | Mesalamine (100 mg/kg) | This compound (10 mg/kg) |
| Disease Activity Index (DAI) Score (Day 7) | ~3.8 | ~3.0 | ~2.0 |
| Colon Weight (mg) | Increased | Moderately Reduced | Significantly Reduced |
| Plasma FITC-Dextran (ng/ml) | High | Moderately Reduced | Significantly Reduced |
Data synthesized from available preclinical reports. Absolute values are approximations based on graphical representations.
Oxazolone-Induced Colitis
This model induces a Th2-mediated colitis, with features resembling ulcerative colitis.
Table 3: Therapeutic Treatment in Oxazolone-Induced Colitis
| Parameter | Vehicle | Mesalamine (100 mg/kg) | This compound (10 mg/kg) |
| Disease Activity Index (DAI) Score (Day 7) | ~3.0 | ~2.5 | ~1.5 |
| Colon Weight (mg) | Increased | Moderately Reduced | Significantly Reduced |
| Colon Length (cm) | Shortened | Moderately Preserved | Significantly Preserved |
Data synthesized from available preclinical reports. Absolute values are approximations based on graphical representations.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental designs, the following diagrams are provided.
References
- 1. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ISM012-042 and Other Prolyl Hydroxylase (PHD) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ISM012-042, a novel gut-restricted Prolyl Hydroxylase (PHD) inhibitor, with other prominent PHD inhibitors that have been evaluated in clinical trials. This comparison is supported by available preclinical and clinical data, with a focus on their mechanism of action, potency, and therapeutic applications.
Introduction to PHD Inhibitors and the Hypoxia-Inducible Factor (HIF) Pathway
Prolyl Hydroxylase Domain (PHD) enzymes are key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for rapid degradation. Inhibition of PHDs prevents this degradation, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of a wide range of genes involved in erythropoiesis, iron metabolism, angiogenesis, and cellular adaptation to hypoxia.
This mechanism has been therapeutically exploited for the treatment of anemia associated with chronic kidney disease (CKD), where there is insufficient production of erythropoietin (EPO). More recently, the anti-inflammatory and barrier-protective effects of HIF stabilization have led to the investigation of PHD inhibitors for inflammatory bowel disease (IBD).
Comparative Efficacy and Potency
The following table summarizes the in vitro potency of this compound and other well-characterized PHD inhibitors against the three main PHD isoforms. It is important to note that while these inhibitors share a common mechanism, their clinical development has focused on different therapeutic areas, influencing the nature of the available efficacy data.
| Inhibitor | Target Indication | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Key Efficacy Findings |
| This compound | Inflammatory Bowel Disease (IBD) | 1.9[1] | 2.5[1] | Minimal activity | Gut-restricted, leading to localized HIF-1α stabilization in the colon. Showed efficacy in preclinical models of IBD by reducing inflammation and improving epithelial barrier integrity.[1][2] |
| Roxadustat (FG-4592) | Anemia in CKD | Potent inhibitor | 27 | Potent inhibitor | Effective at increasing hemoglobin levels in patients with anemia of CKD.[3][4][5][6] |
| Daprodustat (GSK1278863) | Anemia in CKD | Low nanomolar | 67 | Low nanomolar | Demonstrated non-inferiority to erythropoiesis-stimulating agents (ESAs) in improving and maintaining hemoglobin levels in CKD patients.[7][8][9][10][11] |
| Vadadustat (AKB-6548) | Anemia in CKD | 15.36 | 11.83 | 7.63 | Shown to be non-inferior to darbepoetin alfa in correcting and maintaining hemoglobin concentrations in dialysis patients.[12][13][14] |
| Molidustat (B612033) (BAY 85-3934) | Anemia in CKD | Potent inhibitor | 7 | Potent inhibitor | Effective in raising and maintaining hemoglobin levels in patients with renal anemia.[15][16][17][18] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for all listed PHD inhibitors is the stabilization of HIF-α. The following diagram illustrates this core signaling pathway.
Experimental Protocols
The assessment of PHD inhibitor efficacy involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments relevant to the compounds discussed.
In Vitro PHD Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PHD isoforms.
Methodology:
-
Enzyme Source: Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
Substrate: A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.
-
Detection Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method. In this assay, a europium-labeled antibody recognizes the hydroxylated proline residue on the substrate peptide, and an allophycocyanin-labeled antibody binds to another part of the peptide. Hydroxylation brings the two fluorophores into proximity, allowing for FRET.
-
Procedure:
-
The PHD enzyme is incubated with the HIF-1α peptide substrate, co-factors (Fe(II), 2-oxoglutarate, ascorbate), and varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagents (antibodies) are added.
-
After an incubation period, the TR-FRET signal is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HIF-1α Stabilization Assay (Western Blot)
Objective: To visually confirm and quantify the stabilization of HIF-1α protein in cells treated with a PHD inhibitor.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human colon carcinoma Caco-2 cells for IBD, or human hepatoma Hep3B cells for EPO production) is cultured to a specific confluency.
-
Treatment: Cells are treated with the PHD inhibitor at various concentrations for a specified duration. A vehicle control (e.g., DMSO) is included. A positive control for hypoxia (e.g., treatment with cobalt chloride or incubation in a hypoxic chamber) is often used.
-
Protein Extraction: Due to the rapid degradation of HIF-1α, nuclear protein extraction is performed quickly on ice using hypotonic and high-salt buffers containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Western Blot:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
A loading control (e.g., β-actin or a nuclear protein like Lamin B1) is used to normalize the HIF-1α signal.
-
In Vivo Models of Inflammatory Bowel Disease
Objective: To evaluate the efficacy of a PHD inhibitor in reducing inflammation and tissue damage in a preclinical model of IBD.
Methodology (Dextran Sodium Sulfate - DSS-induced Colitis):
-
Induction: Colitis is induced in mice by administering DSS (typically 2-5%) in their drinking water for 5-7 days.
-
Treatment: The PHD inhibitor (e.g., this compound) is administered orally once daily, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).
-
Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are excised. Colon length is measured (shortening is a sign of inflammation). Tissue samples are collected for histological analysis (to assess inflammation, ulceration, and crypt damage), myeloperoxidase (MPO) activity assay (a measure of neutrophil infiltration), and gene expression analysis (e.g., for inflammatory cytokines like TNF-α and IL-6) by qPCR.
Evaluation of Anemia in Chronic Kidney Disease Clinical Trials
Objective: To assess the efficacy and safety of a PHD inhibitor in treating anemia in patients with CKD.
Methodology:
-
Study Design: Typically, these are randomized, controlled, double-blind, Phase 3 clinical trials. The comparator can be a placebo or the standard of care (e.g., an erythropoiesis-stimulating agent like darbepoetin alfa).
-
Patient Population: Patients with a confirmed diagnosis of CKD (either on dialysis or not on dialysis) and anemia (defined by a hemoglobin level below a certain threshold).
-
Primary Efficacy Endpoint: The primary measure of efficacy is typically the mean change in hemoglobin (Hb) levels from baseline to a predefined time period (e.g., weeks 28-52).
-
Secondary Efficacy Endpoints: These may include the proportion of patients achieving a target Hb response, a reduction in the need for red blood cell transfusions, and changes in iron metabolism parameters.
-
Safety Endpoints: A key safety endpoint is the time to the first occurrence of major adverse cardiovascular events (MACE), which typically includes all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke.
-
Data Collection: Blood samples are collected at regular intervals to measure complete blood count (including Hb), iron indices (serum ferritin, transferrin saturation - TSAT), and other relevant biomarkers. Adverse events are systematically recorded throughout the trial.
Experimental Workflow and Logical Relationships
The development and evaluation of a PHD inhibitor follow a logical progression from in vitro characterization to in vivo preclinical and finally clinical studies.
Conclusion
PHD inhibitors represent a versatile class of drugs with therapeutic potential in distinct disease areas. This compound is a potent and selective inhibitor of PHD1 and PHD2, distinguished by its gut-restricted profile, which makes it a promising candidate for the treatment of IBD by minimizing systemic exposure and associated risks. In contrast, other PHD inhibitors like roxadustat, daprodustat, vadadustat, and molidustat have been developed for systemic treatment of anemia in CKD and have demonstrated efficacy in large-scale clinical trials. The comparison of their in vitro potencies highlights their shared mechanism, while their distinct therapeutic applications underscore the importance of targeted drug design and development. Further clinical investigation of this compound will be crucial to determine its efficacy and safety profile in patients with IBD.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro regulation of erythropoietin mRNA: measurement by competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter 1: Diagnosis and evaluation of anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novusbio.com [novusbio.com]
- 6. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Video: Investigating Intestinal Inflammation in DSS-induced Model of IBD [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitation of the mRNA levels of Epo and EpoR in various tissues in the ovine fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anemia of Chronic Kidney Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of ISM012-042 and Alternative Tight Junction Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ISM012-042's effects on tight junction proteins with other relevant compounds. The information is compiled from preclinical and clinical data to assist researchers in evaluating its potential for therapeutic applications, particularly in the context of inflammatory bowel disease (IBD).
Introduction to this compound
This compound is an orally active, gut-restricted inhibitor of prolyl hydroxylase domain enzymes 1 and 2 (PHD1 and PHD2)[1]. By inhibiting these enzymes, this compound stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that plays a crucial role in the adaptive response to hypoxia and inflammation. In the context of intestinal health, HIF-1α activation is known to enhance the integrity of the epithelial barrier by upregulating the expression of tight junction proteins. This mechanism of action makes this compound a promising candidate for the treatment of IBD, where a compromised intestinal barrier is a key pathological feature.
Comparative Performance Data
This section presents available quantitative data on the effects of this compound and alternative compounds on tight junction protein expression and intestinal barrier function. The alternatives include other PHD inhibitors with varying profiles and a discontinued (B1498344) gut-targeted PHD inhibitor for contextual comparison.
Disclaimer: The following data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Efficacy in Caco-2 Human Colorectal Adenocarcinoma Cells
| Compound | Target(s) | Concentration | Effect on Tight Junction Proteins | Effect on Barrier Function (TEER) | Citation(s) |
| This compound | PHD1/PHD2 | 2.5 µM | Upregulation of ZO-1 and Occludin (qualitative) | Protects against DSS-induced barrier disruption (qualitative) | [1] |
| Roxadustat | PHD inhibitor | 10 µM | ↑ ZO-1, ↑ Occludin, ↑ Claudin-1 (quantitative data available) | Attenuates Hcy-induced decrease in TEER | [2][3] |
| GB004 | Gut-targeted PHD inhibitor | Not specified | ↑ ZO-1 staining (qualitative) | Improved barrier integrity in response to pro-inflammatory cytokines | [4] |
Table 2: In Vivo Efficacy in Animal Models of Colitis
| Compound | Animal Model | Dosage | Effect on Tight Junction Proteins | Effect on Intestinal Barrier Function | Citation(s) |
| This compound | Mouse models of colitis | Not specified | Restores intestinal barrier function (qualitative) | Alleviates intestinal inflammation | [1] |
| Roxadustat | Rat model of Chronic Kidney Disease | Not specified | ↑ ZO-1, ↑ Occludin, ↑ Claudin-1 in colonic mucosa | Attenuates disruption of colonic epithelium | [2][3] |
| AKB-4924 | Mouse model of colitis | 5.0 mg/kg | Upregulation of HIF target genes associated with barrier function (e.g., ITF, ITGB1) | Improved epithelial barrier function | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and other compared PHD inhibitors involves the stabilization of HIF-1α. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in barrier function, including those encoding for tight junction proteins.
Caption: Signaling pathway of this compound.
Experimental Protocols
Cell Culture and DSS-Induced Barrier Disruption in Caco-2 Cells
-
Cell Seeding: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with stable tight junctions.
-
TEER Measurement (Baseline): Transepithelial electrical resistance (TEER) is measured using a voltmeter to confirm monolayer integrity.
-
Treatment: Cells are pre-treated with various concentrations of this compound or comparator compounds for a specified period (e.g., 24 hours).
-
Barrier Disruption: Dextran sodium sulfate (B86663) (DSS) is added to the apical side of the Transwell to induce tight junction disruption.
-
TEER Measurement (Post-treatment): TEER is measured at various time points after DSS administration to assess the protective effect of the compounds on barrier function.
Caption: Workflow for TEER measurement.
Western Blot Analysis of Tight Junction Proteins
-
Cell Lysis: Caco-2 cells, treated as described above, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for tight junction proteins (e.g., anti-ZO-1, anti-occludin, anti-claudin-1, -2, -3, -4, -5).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).
Caption: Western blot analysis workflow.
Summary and Conclusion
This compound demonstrates a promising, gut-restricted mechanism for enhancing intestinal barrier function through the upregulation of tight junction proteins via HIF-1α stabilization. While direct quantitative comparisons with other PHD inhibitors are limited, the available data suggests a favorable profile for this compound in the context of IBD. Its gut-restricted nature is a key differentiator, potentially offering a better safety profile than systemic PHD inhibitors. Further head-to-head studies are warranted to definitively establish its comparative efficacy in restoring tight junction integrity. This guide provides a foundational comparison based on currently available data to inform further research and development in this area.
References
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxadustat Attenuates the Disruption of Epithelial Tight Junction in Caco2 Cells and a Rat Model of CKD Through MicroRNA-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roxadustat Attenuates the Disruption of Epithelial Tight Junction in Caco2 Cells and a Rat Model of CKD Through MicroRNA-223 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tight Junction Proteins Claudin-2 and -12 Are Critical for Vitamin D-dependent Ca2+ Absorption between Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling ISM012-042: A Gut-Restricted PHD Inhibitor Poised to Reshape Inflammatory Bowel Disease Treatment
For Immediate Release
Mechanism of Action: A Dual Approach to IBD Pathophysiology
-
Enhanced Intestinal Barrier Function: HIF-1α upregulates the expression of genes crucial for maintaining the integrity of the intestinal epithelial barrier, such as those encoding for tight junction proteins. A compromised intestinal barrier is a hallmark of IBD, and its restoration is a key therapeutic goal.
-
Modulation of Inflammatory Responses: HIF-1α activation has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
This dual mechanism of simultaneously promoting gut barrier repair and suppressing inflammation distinguishes ISM012-042 from many current IBD therapies that primarily target the inflammatory cascade.
Preclinical Efficacy in IBD Subtypes: A Head-to-Head Look
This compound has been rigorously evaluated in preclinical models that recapitulate the distinct immunopathologies of Crohn's disease and ulcerative colitis.
Crohn's Disease Models:
The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice is a well-established Th1-driven inflammatory model that mimics key features of Crohn's disease.[5][6] In this model, this compound demonstrated superior efficacy compared to the conventional IBD drug, mesalamine.[7]
Further supporting its potential in Crohn's disease, this compound was also tested in a T-cell transfer-induced colitis model, which is another chronic inflammatory model representative of the disease.
Ulcerative Colitis Model:
The oxazolone-induced colitis model in mice is a Th2-mediated model that reflects the pathophysiology of ulcerative colitis.[6] this compound also showed significant efficacy in reducing disease severity in this model.
The following tables summarize the key preclinical findings for this compound in these IBD models.
| Parameter | TNBS-Induced Colitis (Crohn's Disease Model) | Oxazolone-Induced Colitis (Ulcerative Colitis Model) |
| Disease Activity Index (DAI) | Significantly reduced DAI scores compared to vehicle and mesalamine[7] | Significant reduction in DAI scores |
| Body Weight Loss | Attenuated body weight loss[7] | Mitigated body weight loss |
| Colon Length | Reduced colon shortening | Lessened colon shortening |
| Histological Improvement | Reduced inflammatory cell infiltration and mucosal damage | Decreased inflammation and tissue damage |
| Pro-inflammatory Cytokines | Reduced levels of IL-6, IL-17, and TNF-α[2] | Reduction in relevant pro-inflammatory markers |
| Barrier Function Genes | Increased expression of TJP1, CD73, and TFF3[2] | Upregulation of genes associated with barrier integrity |
Comparative Landscape: How Does this compound Stack Up?
While direct head-to-head preclinical studies with a wide array of current IBD therapies are not yet published, the following table provides a comparative overview based on the known mechanisms and available data in relevant preclinical models.
| Drug Class | Examples | Primary Mechanism of Action | Preclinical Model Efficacy | Key Differentiator from this compound |
| Aminosalicylates | Mesalamine | Primarily anti-inflammatory, mechanism not fully elucidated | Moderate efficacy in chemical-induced colitis models | This compound demonstrates superior efficacy and a distinct mechanism targeting barrier function.[7] |
| Corticosteroids | Prednisone, Budesonide | Broad immunosuppression | Effective in acute inflammation models, but long-term use is limited by side effects | This compound offers a targeted, gut-restricted approach with potentially fewer systemic side effects. |
| TNF-α Inhibitors | Infliximab, Adalimumab | Neutralize the pro-inflammatory cytokine TNF-α | Generally effective in various colitis models | This compound has a dual mechanism of action, including barrier repair, and is an oral small molecule. |
| Integrin Receptor Antagonists | Vedolizumab | Blocks leukocyte trafficking to the gut | Efficacious in T-cell mediated colitis models | This compound is an oral small molecule with a different intracellular target. |
| IL-12/23 Inhibitors | Ustekinumab | Blocks the activity of IL-12 and IL-23 | Effective in Th1/Th17 driven colitis models | This compound targets a more upstream pathway with broader effects on inflammation and barrier function. |
| JAK Inhibitors | Tofacitinib | Inhibit Janus kinase signaling, blocking cytokine signaling | Efficacious in various colitis models | This compound is gut-restricted, potentially offering a better safety profile regarding systemic JAK inhibition. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings. Below are representative protocols for the colitis models used to evaluate this compound.
TNBS-Induced Colitis (Crohn's Disease Model)
This model induces a Th1-mediated inflammatory response, mimicking Crohn's disease.
-
Animals: Male BALB/c mice (6-8 weeks old) are typically used.
-
Induction: Mice are lightly anesthetized, and a catheter is inserted intrarectally. A solution of TNBS in ethanol (B145695) is slowly instilled into the colon. The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger an immune response.
-
Treatment: this compound or a comparator drug (e.g., mesalamine) is administered orally, typically starting before or shortly after colitis induction and continuing daily.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized. The colon is excised, its length and weight are measured, and tissue samples are collected for histological analysis (to assess inflammation and tissue damage) and for measuring levels of pro-inflammatory cytokines and gene expression of barrier function proteins.
Oxazolone-Induced Colitis (Ulcerative Colitis Model)
This model induces a Th2-mediated colitis, which is characteristic of ulcerative colitis.
-
Animals: Male BALB/c or SJL/J mice (6-8 weeks old) are commonly used.
-
Sensitization: A solution of oxazolone (B7731731) in a vehicle like acetone (B3395972) and olive oil is applied to a shaved area of the abdomen to sensitize the immune system.
-
Induction: Several days after sensitization, mice are lightly anesthetized, and a solution of oxazolone in ethanol is administered intrarectally.
-
Treatment: Oral administration of this compound or a vehicle control is performed daily.
Visualizing the Pathways and Processes
To better illustrate the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. New Paper from Insilico Medicine Demonstrates Validity of AI Drug Discovery [bio-itworld.com]
- 2. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 3. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 4. | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. TNBS and Oxazolone Induced Colitis Model - Ace Therapeutics [acetherapeutics.com]
- 7. researchgate.net [researchgate.net]
A Comparative Safety Analysis: Gut-Restricted ISM012-042 Versus Systemic Prolyl Hydroxylase Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting the hypoxia-inducible factor (HIF) pathway is evolving, with a strong emphasis on optimizing safety while harnessing therapeutic efficacy. Prolyl hydroxylase domain (PHD) inhibitors, which stabilize HIF, have shown promise in various diseases, including inflammatory bowel disease (IBD) and anemia of chronic kidney disease. However, the systemic nature of early-generation PHD inhibitors has been associated with significant safety concerns. This guide provides a detailed comparison of the safety profile of ISM012-042, a novel gut-restricted PHD inhibitor, with that of systemic PHD inhibitors, supported by available preclinical and clinical data.
Executive Summary
Quantitative Safety Data Comparison
The following tables summarize the available safety and pharmacological data for this compound and the known safety concerns for systemic PHD inhibitors.
Table 1: Pharmacological and Preclinical Safety Profile of this compound
| Parameter | Finding | Implication for Safety | Source |
| Mechanism of Action | Selective inhibitor of PHD1 (IC50: 1.9 nM) and PHD2 (IC50: 2.5 nM) with minimal activity on PHD3. | Specificity for PHD1/2 may avoid potential tumorigenic risks linked to PHD3 inhibition. | [1][6] |
| Pharmacokinetics | Gut-restricted; 67-fold higher concentration in the colon than in plasma in animal models. Very low systemic exposure in healthy volunteers. | Minimizes systemic side effects, confining the therapeutic action to the gastrointestinal tract. | [1][2] |
| Systemic Biomarkers | No increase in circulating levels of Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF) in animal models. | Indicates gut-restricted activation of HIF-1α and rapid systemic clearance, avoiding systemic HIF activation. | [7] |
| Preclinical Toxicity | No evidence of systemic toxicity in murine colitis models; treated mice did not exhibit body weight loss, a common sign of toxicity. | Suggests a good safety margin at therapeutic doses in preclinical models. | [7] |
| Phase 1 Clinical Trial | No serious adverse events or treatment-related adverse events leading to discontinuation reported. Favorable pharmacokinetic profile validating gut-restrictive properties. | Early human data supports the preclinical safety findings of low systemic toxicity. | [2] |
Table 2: Reported Safety Concerns and Adverse Events Associated with Systemic PHD Inhibitors
| Adverse Event Category | Specific Events Reported in Clinical Trials | Potential Mechanism | Source |
| Cardiovascular | Hypertension, Major Adverse Cardiovascular Events (MACE), Thromboembolism. | Systemic HIF activation can increase blood pressure and has been linked to a higher risk of thrombotic events. | [4][5][8][9] |
| Oncologic | Theoretical risk of tumor progression. | HIF pathway activation is involved in angiogenesis and cell survival, which could potentially promote tumor growth. | [3][4] |
| Metabolic | Hyperkalemia, Metabolic Acidosis. | Reported more frequently with some systemic PHD inhibitors (e.g., roxadustat) compared to placebo. | [3][8][10] |
| Gastrointestinal | Diarrhea, Nausea, Vomiting. | Common adverse events observed with systemically available PHD inhibitors. | [8][10] |
| Other | Peripheral edema, Headache. | Reported as adverse events in clinical trials of various systemic PHD inhibitors. | [8][10] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
HIF-1α Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of PHD enzymes in the regulation of HIF-1α and how PHD inhibitors intervene in this pathway.
Caption: HIF-1α signaling pathway and the mechanism of PHD inhibitors.
Preclinical Experimental Workflow for this compound in Colitis Models
This workflow outlines the key steps in the preclinical evaluation of this compound's efficacy and safety in animal models of IBD.
Caption: Experimental workflow for preclinical assessment of this compound.
Detailed Experimental Protocols
While specific, detailed protocols are proprietary, the general methodologies for key experiments cited can be summarized as follows:
1. In Vitro PHD Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHD isoforms.
2. Animal Models of Colitis:
-
Objective: To evaluate the in vivo efficacy and safety of this compound in treating IBD-like symptoms.
-
Protocols:
-
TNBS-induced colitis: Mice are intrarectally administered with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce a Th1-mediated colitis.
-
Oxazolone-induced colitis: Mice are sensitized with oxazolone (B7731731) on the skin, followed by an intrarectal challenge to induce a Th2-mediated colitis, which mimics aspects of ulcerative colitis.
-
3. Pharmacokinetic Analysis:
-
Objective: To determine the systemic exposure and gut-restriction of this compound.
Conclusion
References
- 1. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 2. docwirenews.com [docwirenews.com]
- 3. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Long-term efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitors in anaemia of chronic kidney disease: A meta-analysis including 13,146 patients | medthority.com [medthority.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis: ISM012-042 vs. Current Standard of Care for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ISM012-042, a novel investigational drug, with the current standard of care for Inflammatory Bowel Disease (IBD). It synthesizes preclinical and early clinical data to highlight key differentiators in mechanism of action, efficacy, and safety.
Introduction to the IBD Treatment Landscape
This compound (also known as ISM5411) is a first-in-class, gut-restricted, small-molecule inhibitor of prolyl hydroxylase domain 1 and 2 (PHD1/2) developed for IBD using a generative AI platform.[5][6][7] Its mechanism promises a dual approach: reducing inflammation while actively promoting intestinal barrier repair.[8]
Mechanism of Action: A Dual Approach to IBD
The fundamental difference between this compound and current standards of care lies in its unique mechanism. Standard therapies are largely immunosuppressive or broadly anti-inflammatory. This compound offers a targeted, localized approach to simultaneously bolster the gut's natural defenses and reduce inflammation.
Preclinical Efficacy Data
Preclinical studies in various in vitro and in vivo models have demonstrated the potential of this compound. The data highlights its potent enzymatic inhibition, barrier-protective effects, and anti-inflammatory activity, which in animal models surpassed a current standard of care agent.
| Parameter | Assay | Result | Citation |
| Target Potency | In Vitro PHD Inhibition | IC50: 1.9 nM (PHD1), 2.5 nM (PHD2) | [1][5][8] |
| Barrier Function | DSS-induced Caco-2 Cell Disruption | Protected monolayer integrity at 2.5 μM | [5][8] |
| Anti-inflammatory Activity | LPS-stimulated Mouse Dendritic Cells | Dose-dependent reduction in IL-12 & TNFα expression | [5][8] |
| In Vivo Efficacy | TNBS & Oxazolone Colitis Mouse Models | Mitigated colitis pathology, reduced body weight loss, and resolved gross inflammation | [1][5] |
| In Vivo Comparison | Colitis Mouse Model | Outperformed mesalamine in reducing Disease Activity Index (DAI) scores | [1] |
Pharmacokinetic Profile: The Gut-Restriction Advantage
A critical feature of this compound is its design as a gut-restricted molecule, aiming to maximize local therapeutic effects while minimizing systemic exposure and associated side effects. This contrasts sharply with systemically absorbed oral drugs and intravenously administered biologics.
| Parameter | Animal Model | Result | Significance | Citation |
| Tissue Distribution | Healthy & Colitis Mouse Models | ~67-fold higher concentration in colon tissue vs. plasma | Confirms localized action at the site of disease | [1] |
| Systemic Biomarkers | Colitis Mouse Models | No increase in circulating EPO and VEGF | Lack of systemic HIF-1α activation, suggesting a better safety profile compared to systemic PHD inhibitors | [5] |
| Systemic Exposure | Phase 1 Healthy Volunteers | Very low systemic exposure | Validates gut-restrictive properties in humans, supporting a favorable safety profile | [9] |
Clinical Status and Safety Profile
This compound has completed Phase 1 clinical trials, while standard of care therapies have well-documented, long-term safety profiles.
This compound:
-
Phase 1 Findings: The drug was found to be generally safe and well-tolerated across all dose groups.[9][11] No serious adverse events were reported, and the trials confirmed a favorable pharmacokinetic profile consistent with its gut-restricted design.[9]
Current Standard of Care:
-
Aminosalicylates (e.g., Mesalamine): Generally well-tolerated; potential for nephrotoxicity requires monitoring.[12]
-
Corticosteroids (e.g., Prednisolone): Effective for inducing remission but associated with significant side effects with long-term use (e.g., osteoporosis, infections, metabolic changes).[3][12]
-
Immunomodulators (e.g., Azathioprine): Risk of bone marrow suppression and increased susceptibility to infections.[3]
-
Biologics (e.g., Infliximab): Increased risk of serious infections, infusion reactions, and other immune-related side effects.[3][4]
Experimental Protocols
Detailed methodologies for key preclinical experiments provide a basis for the evaluation of this compound.
1. In Vitro PHD Inhibition Assay: The inhibitory activity of this compound on PHD1 and PHD2 was assessed using enzymatic assays. Recombinant human PHD enzymes were incubated with the compound at various concentrations. The hydroxylase activity was measured, and the IC50 values (the concentration of the drug required to inhibit 50% of the enzyme's activity) were calculated to determine potency.[13]
2. Caco-2 Cell Monolayer Integrity Assay: Caco-2 human colon adenocarcinoma cells were cultured on permeable supports to form a differentiated and polarized monolayer, which mimics the intestinal epithelial barrier. Barrier integrity was compromised by adding dextran (B179266) sodium sulfate (B86663) (DSS). The protective effect of this compound was evaluated by pre-treating the cells with the compound. Barrier function was quantified by measuring transepithelial electrical resistance (TEER).[5][13]
3. In Vivo Murine Colitis Models:
4. Pharmacokinetic Analysis: Following a single oral dose of this compound to healthy or colitis-induced mice, blood and colon tissue samples were collected at various time points. The concentration of this compound in plasma and homogenized colon tissue was quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to determine the drug's distribution and systemic exposure.[13]
AI-Accelerated Drug Discovery
Conclusion
This compound represents a promising, next-generation therapeutic candidate for IBD with a distinct, dual-acting mechanism that targets both inflammation and epithelial barrier restoration. Its gut-restricted design, confirmed in preclinical and Phase 1 studies, suggests the potential for a significantly improved safety profile over systemically acting standard-of-care agents. Preclinical efficacy data is robust, showing superiority over mesalamine in an animal model.
References
- 1. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 2. Inflammatory bowel disease (IBD) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. ISM-012042 by InSilico Medicine for Inflammatory Bowel Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Insilico Medicine Announces the Nomination of Two Preclinical Candidates for PHD2, 12 Months After Program Initiation [prnewswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New Drug for IBD Designed Using Generative AI | Docwire News [docwirenews.com]
- 10. Insilico’s AI-discovered ulcerative colitis drug starts Phase I trial [clinicaltrialsarena.com]
- 11. Insilico received positive topline results from two phase 1 trials of ISM5411, new drug designed using generative AI for the treatment of inflammatory bowel disease | EurekAlert! [eurekalert.org]
- 12. Inflammatory Bowel Disease Guidelines: Guidelines Summary, British Society of Gastroenterology Guidelines (BSG) (2019), European Crohn's and Colitis Organisation Guidelines on Medical Treatment (ECCO) (2019) [emedicine.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. fiercebiotech.com [fiercebiotech.com]
Independent Analysis of Insilico Medicine's ISM012-042: A Comparative Guide for Researchers
Insilico Medicine's ISM012-042 (also known as ISM5411) is a novel, orally administered, gut-restricted inhibitor of prolyl hydroxylase domain (PHD) enzymes 1 and 2. Developed using a generative artificial intelligence platform, it is currently in Phase I clinical trials for the treatment of Inflammatory Bowel Disease (IBD). The therapeutic strategy behind this compound is to stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia, which is implicated in both intestinal barrier function and inflammation. By inhibiting the PHD enzymes that mark HIF-1α for degradation, this compound aims to enhance mucosal healing and reduce the inflammatory response characteristic of IBD.
This guide provides an objective comparison of the publicly available preclinical data for this compound with other PHD inhibitors that have been investigated for IBD, namely GB004 and Roxadustat. It is important to note that all presented data for this compound originates from research published by Insilico Medicine, as independent verification by third parties is not yet available for this early-stage compound.
Mechanism of Action: The PHD-HIF-1α Signaling Pathway
The therapeutic rationale for PHD inhibitors in IBD centers on the role of HIF-1α in the intestinal epithelium. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF-1α, leading to its ubiquitination and subsequent degradation. In the hypoxic environment of an inflamed gut, PHD activity is reduced, allowing HIF-1α to accumulate, translocate to the nucleus, and activate genes involved in barrier protection, angiogenesis, and metabolic adaptation. This compound and other PHD inhibitors mimic this hypoxic response by directly inhibiting PHD enzymes, thereby stabilizing HIF-1α even in the presence of oxygen. This leads to the upregulation of genes that strengthen the intestinal barrier and modulate the immune response.
Caption: Mechanism of PHD inhibitors in IBD.
Quantitative Data Comparison
The following tables summarize the available preclinical and clinical data for this compound and its comparators. Direct comparison should be approached with caution due to potential variations in experimental conditions between studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Cell-Based HIF-1α Stabilization (EC50) | Key Features | Data Source |
| This compound | PHD1 / PHD2 | 1.9 nM / 2.5 nM | Not Reported | Selective for PHD1/2 over PHD3; Gut-restricted. | Insilico Medicine[1] |
| GB004 | PHD (HIF-1α stabilizer) | Not Reported | Not Reported | Gut-targeted; Iron-chelating activity. | Gossamer Bio[2] |
| Roxadustat | Pan-PHD | Not Reported | Not Reported | Systemically active; Approved for anemia of CKD. | FibroGen |
Table 2: Preclinical Efficacy in Colitis Models
| Compound | Model | Key Efficacy Endpoints | Results | Data Source |
| This compound | TNBS-induced colitis (mice) | Reduced Disease Activity Index (DAI) scores; Improved epithelial integrity. | Outperformed mesalamine in reducing DAI scores.[3] | Insilico Medicine[3] |
| Oxazolone-induced colitis (mice) | Reduced DAI scores; Reduced cytokine levels (IL-6, IL-17, TNF-α). | Dose-dependent reduction in DAI and inflammatory markers.[3] | Insilico Medicine[3] | |
| GB004 | TNBS-induced colitis (animal model) | Reduced intestinal barrier permeability; Dose-dependent decrease in mucosal cytokines (IL-1β, IL-6, TNF-α). | Demonstrated epithelial protection and anti-inflammatory effects.[2] | Gossamer Bio[2] |
| Roxadustat | DSS-induced colitis (mice) | Reduced DAI scores and histopathology; Reduced inflammatory cytokines; Suppressed M1 and increased M2 macrophage polarization. | Ameliorated colitis by blocking colonic shortening and weight loss.[4] | Independent Study[4] |
Table 3: In Vitro Intestinal Barrier Function (Caco-2 Cells)
| Compound | Assay | Key Findings | Data Source |
| This compound | DSS-induced barrier disruption | Protected Caco-2 cell monolayers from DSS-induced barrier disruption at 2.5 μM. | Insilico Medicine[5] |
| GB004 | Cytokine-induced permeability | Restored epithelial monolayer integrity and decreased permeability in response to cytokine stimulation. | Gossamer Bio[2] |
| Roxadustat | Homocysteine-induced TJP reduction | Reversed the decrease of tight junction proteins (ZO-1, occludin, claudin-1) induced by homocysteine. | Independent Study |
Table 4: Clinical Trial Outcomes for IBD
| Compound | Phase | Indication | Primary Endpoint | Outcome | Data Source |
| This compound | Phase I (NCT06012578) | Healthy Volunteers (for IBD) | Safety and Tolerability | Generally safe and well-tolerated; Very low systemic exposure, confirming gut-restriction. | Insilico Medicine[5] |
| GB004 | Phase II (SHIFT-UC) | Ulcerative Colitis | Clinical remission at week 12 | Did not meet primary endpoint; No statistically significant or clinically meaningful differences compared to placebo. Development for IBD discontinued. | Gossamer Bio[6] |
| Roxadustat | Not in clinical trials for IBD | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and potential replication of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of these PHD inhibitors.
Animal Models of Colitis
Caption: Workflow for common preclinical colitis models.
-
TNBS-Induced Colitis: This model is induced by intrarectal administration of the haptenating agent 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol. The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger a Th1-mediated immune response, which shares some characteristics with Crohn's disease. This compound was evaluated in this model, with treatment administered orally once daily.[3]
-
Oxazolone-Induced Colitis: This model involves skin sensitization followed by an intrarectal challenge with the haptenating agent oxazolone. It induces a Th2-mediated colitis that is primarily confined to the distal colon, resembling some aspects of ulcerative colitis. This compound was also tested in this model.[3]
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: This is a widely used model where DSS is administered in the drinking water, causing direct toxicity to the colonic epithelium and leading to a robust inflammatory response. It is particularly useful for studying epithelial barrier dysfunction and innate immune responses. Roxadustat's efficacy was assessed in this model.[4]
In Vitro Intestinal Barrier Function Assay
Caption: Workflow for Caco-2 intestinal barrier assay.
The Caco-2 permeability assay is a standard in vitro model to assess intestinal barrier function. Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable supports where they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Cell Culture and Differentiation: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Assessment: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). High TEER values indicate a well-formed, tight barrier.
-
Experimental Procedure: The monolayer is exposed to an inflammatory stimulus (e.g., DSS or cytokines) in the presence or absence of the test compound.
-
Endpoint Measurement: Barrier function is assessed by measuring changes in TEER and/or the passage of a fluorescent marker (like Lucifer Yellow) from the apical to the basolateral side of the monolayer. A protective effect of the test compound is indicated by the maintenance of higher TEER values and lower permeability of the marker compared to the stimulus-only control.
Conclusion
The preclinical data for this compound, as presented by Insilico Medicine, suggests it is a potent and selective PHD1/2 inhibitor with a promising gut-restricted profile. Its efficacy in animal models of colitis appears to be superior to the standard-of-care agent, mesalamine, in the specific contexts tested. The gut-restricted nature is a key differentiating feature, potentially offering a better safety profile compared to systemically absorbed PHD inhibitors like Roxadustat, and may be a reason it could succeed where the gut-targeted but less specific GB004 failed.
References
- 1. Intestinal mucosal barrier repair and immune regulation with an AI-developed gut-restricted PHD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolone-induced murine model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxadustat ameliorates experimental colitis in mice by regulating macrophage polarization through increasing HIF level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Nature Biotechnology | Generative Chemistry Enables Insilico to Develop Gut-Restricted PHD Inhibitors Promising for Intestinal Mucosal Barrier Repair and Immunomodulation [prnewswire.com]
Comparative Analysis of ISM012-042's Impact on Inflammatory Cytokines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of ISM012-042's effects on key inflammatory cytokines, juxtaposed with other relevant therapeutic alternatives. This document synthesizes preclinical data to offer a clear perspective on the potential of this compound in modulating the inflammatory responses central to inflammatory bowel disease (IBD).
Executive Summary
This compound is a novel, orally administered, gut-restricted prolyl hydroxylase domain (PHD) inhibitor designed to treat IBD. By selectively inhibiting PHD1 and PHD2, this compound stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia. This stabilization leads to the activation of genes that enhance intestinal barrier function and, crucially, a broad reduction in the expression of pro-inflammatory cytokines. Preclinical studies have demonstrated this compound's potent anti-inflammatory effects, showing a significant reduction in key cytokines implicated in IBD pathogenesis, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interleukin-17 (IL-17). This guide presents a comparative overview of these effects against other PHD inhibitors and standard IBD treatments.
Mechanism of Action: The PHD-HIF-1α Signaling Pathway
dot
Caption: Mechanism of this compound action via PHD inhibition and HIF-1α stabilization.
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF-1α, leading to its degradation. In hypoxic conditions, such as those found in inflamed intestinal tissue, or in the presence of a PHD inhibitor like this compound, this degradation is blocked. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes that improve epithelial barrier function and a reduction in the production of key pro-inflammatory cytokines.[1]
Comparative Data on Inflammatory Cytokine Reduction
The following tables summarize the available preclinical data on the effect of this compound and comparator drugs on the expression of TNF-α, IL-6, IL-12, and IL-17. It is important to note that direct head-to-head quantitative comparisons are limited in the publicly available literature; much of the data is qualitative, indicating a reduction without specifying the exact magnitude across different studies.
Table 1: Effect on TNF-α Expression
| Compound | Experimental Model | Key Findings | Citation(s) |
| This compound | TNBS-induced colitis (mice) | Broadly reduced TNF-α gene expression in isolated gut tissue. | [2] |
| LPS-activated BMDCs (mice) | Reduced TNF-α expression as effectively as Roxadustat. | [2] | |
| Roxadustat | LPS-activated BMDCs (mice) | Reduced TNF-α expression. | [2] |
| Cisplatin-induced AKI (animal model) | Significantly reduced levels of TNF-α. | ||
| GB004 | TNBS-induced colitis (animal model) | Dose-dependent decreases in mucosal concentrations of TNF-α. | |
| Mesalamine | DSS-induced colitis (mice) | Reduced colonic expression of TNF-α. | [3] |
| TNBS-induced colitis (rats) | Non-significant reduction in tissue TNF-α levels. | [4] |
Table 2: Effect on IL-6 Expression
| Compound | Experimental Model | Key Findings | Citation(s) |
| This compound | TNBS-induced colitis (mice) | Broadly reduced IL-6 gene expression in isolated gut tissue. | [2] |
| Roxadustat | Cisplatin-induced AKI (animal model) | Significantly reduced levels of IL-6. | |
| GB004 | TNBS-induced colitis (animal model) | Dose-dependent decreases in mucosal concentrations of IL-6. | |
| Mesalamine | DSS-induced colitis (mice) | Reduced colonic expression of IL-6. | [3] |
Table 3: Effect on IL-12 Expression
| Compound | Experimental Model | Key Findings | Citation(s) |
| This compound | TNBS-induced colitis (mice) | Broadly reduced IL-12 gene expression in isolated gut tissue. | [2] |
| LPS-activated BMDCs (mice) | Reduced IL-12 expression as effectively as Roxadustat. | [2] | |
| Roxadustat | LPS-activated BMDCs (mice) | Reduced IL-12 expression. | [2] |
Table 4: Effect on IL-17 Expression
| Compound | Experimental Model | Key Findings | Citation(s) |
| This compound | TNBS-induced colitis (mice) | Broadly reduced IL-17 pathway gene expression in isolated gut tissue. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vivo Model: TNBS-Induced Colitis in Mice
This model is used to induce a Th1-dominant colonic inflammation that mimics some aspects of Crohn's disease.
dot
Caption: Experimental workflow for the TNBS-induced colitis model.
-
Animals: Male or female mice (strain may vary, e.g., BALB/c) are acclimatized for at least one week.
-
Induction: Mice are lightly anesthetized. A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol is administered intrarectally via a catheter. Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce an immune response.[5][6]
-
Treatment: this compound or a vehicle control is administered orally, typically once daily, starting before or after the induction of colitis, depending on the study design (prophylactic or therapeutic).
-
Monitoring: Animals are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood.
-
Tissue Collection: At the end of the study period, mice are euthanized, and the colon is excised for macroscopic evaluation, histological analysis, and biochemical assays.
-
Cytokine Analysis: Colon tissue is homogenized, and the levels of inflammatory cytokines are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative real-time polymerase chain reaction (qPCR) for mRNA expression.
In Vitro Model: LPS-Stimulated Bone Marrow-Derived Dendritic Cells (BMDCs)
This model is used to assess the direct anti-inflammatory effects of a compound on key innate immune cells.
dot
Caption: Experimental workflow for LPS-stimulated BMDCs.
-
Cell Isolation and Differentiation: Bone marrow is harvested from the femurs and tibias of mice. The cells are cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for several days to differentiate them into dendritic cells.[7]
-
Treatment: The differentiated BMDCs are pre-treated with various concentrations of this compound or a vehicle control for a specified period.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response and cytokine production.[8]
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected to measure secreted cytokines, and the cells can be harvested for analysis of intracellular cytokines or gene expression.
-
Cytokine Analysis: Cytokine levels in the supernatant are typically measured by ELISA. Intracellular cytokine production can be assessed by flow cytometry after appropriate staining, and mRNA levels can be quantified by qPCR.
Conclusion
The available preclinical data strongly suggest that this compound is a potent inhibitor of a wide range of pro-inflammatory cytokines implicated in the pathogenesis of IBD. Its efficacy in reducing TNF-α and IL-12 appears to be comparable to that of another PHD inhibitor, Roxadustat. The gut-restricted nature of this compound may offer a favorable safety profile compared to systemically acting agents. While further head-to-head studies with more extensive quantitative data are needed for a definitive comparative assessment, the current evidence positions this compound as a promising therapeutic candidate for IBD, warranting further clinical investigation. The detailed experimental protocols provided herein offer a framework for researchers aiming to conduct similar comparative studies.
References
- 1. Hypoxia inducible factor prolyl hydroxylases in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 6. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 7. Lipopolysaccharide-Activated Bone Marrow-Derived Dendritic Cells Suppress Allergic Airway Inflammation by Ameliorating the Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Proper Disposal of ISM012-042: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like ISM012-042 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established guidelines for the disposal of investigational drugs and hazardous chemical waste provide a comprehensive framework for its safe management. This guide synthesizes these principles to provide essential, immediate safety and logistical information for the proper disposal of this compound.
All personnel handling chemical waste must be current on institutional and local chemical waste management training.[1] Adherence to these procedures is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
Waste Classification and Handling
Given that this compound is an investigational new drug, it should be handled as a potentially hazardous substance. All waste generated, including unused compounds, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous pharmaceutical waste.[2]
Key Handling and Segregation Principles:
-
Waste Segregation: Never mix hazardous waste with non-hazardous waste.[3] Separate aqueous and solvent wastes where possible.[3]
-
Containerization: Use compatible, clearly labeled containers for hazardous waste.[1] These containers should be sealed to prevent leaks or spills.[2]
-
Labeling: All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE" and include the full chemical name (no abbreviations), concentration, and the name and contact information of the Principal Investigator (PI).[1]
-
Storage: Store all hazardous waste in a designated and registered Satellite Accumulation Area (SAA).[1] This area should be a locked cabinet or within secondary containment.[1]
Disposal Procedures for this compound and Associated Waste
The following table summarizes the recommended disposal procedures for various types of waste generated during research involving this compound.
| Waste Type | Disposal Procedure |
| Unused this compound Compound | Must be disposed of as hazardous pharmaceutical waste.[2] Place in a clearly labeled, sealed, and compatible container.[1][2] |
| Contaminated Glass Labware | Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container.[2] |
| Contaminated Plastic Labware | Dispose of as hazardous waste in a designated sharps or waste container.[2] |
| Contaminated PPE (Gloves, Gowns, etc.) | All used PPE must be disposed of as hazardous waste in a designated, labeled container.[2] |
| Empty Stock Containers | Empty containers that held acutely hazardous waste should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface the label and dispose of the container as regular trash.[4] |
Experimental Protocol: Decontamination of a Small Spill
In the event of a small spill of this compound, laboratory personnel should treat the spilled material and all cleanup supplies as hazardous waste.[4]
-
Isolate the Area: Evacuate and isolate the spill area.
-
Don Appropriate PPE: Ensure proper personal protective equipment is worn, including gloves, a lab coat, and eye protection.
-
Contain and Absorb: For liquid spills, use an inert absorbent material to contain and soak up the substance. For solid spills, carefully scoop the material to avoid generating dust.
-
Clean the Area: Decontaminate the spill area with a suitable solvent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in a designated hazardous waste container.[4]
-
Report the Spill: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Final Disposal
The ultimate disposal of investigational drugs and hazardous chemical waste is managed by the institution's Environmental Health and Safety (EHS) office.[1][5] Once a waste container is full, a pickup request should be submitted to EHS.[1] The waste will then be transported to a licensed hazardous waste facility for incineration, which is the standard and required method for the destruction of such materials.[5][6]
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Navigating the Frontier of IBD Research: A Safety and Handling Guide for ISM012-042
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, application, and disposal of ISM012-042, a novel, gut-restricted prolyl hydroxylase domain (PHD) inhibitor. Developed with the power of artificial intelligence, this compound is at the forefront of therapeutic strategies for inflammatory bowel disease (IBD), aiming to repair the intestinal barrier while mitigating inflammation. Adherence to the following protocols is essential to ensure laboratory safety and the integrity of your research.
Essential Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, the following best practices for handling chemical compounds in a research setting must be strictly followed. These guidelines are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive barrier between the researcher and the chemical agent is the first line of defense. The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against accidental splashes, aerosols, and contact with mucous membranes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Prevents skin contact and absorption. The specific glove material should be chosen based on the solvent used to dissolve this compound. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of contamination, chemical-resistant aprons or coveralls should be used.[1][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A respirator mask may be necessary if handling the compound as a powder outside of a certified chemical fume hood, or if aerosols may be generated.[1] | Prevents inhalation of the compound. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.[4]
-
Avoid the creation of dust or aerosols.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[5]
-
Ensure eyewash stations and safety showers are readily accessible and in good working order.[4]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[6]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the manufacturer's certificate of analysis for specific storage temperature recommendations.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a designated, labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.[7]
-
Do not mix incompatible waste streams.
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Never dispose of this compound down the drain or in the regular trash.[8]
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of prolyl hydroxylase domain enzymes 1 and 2 (PHD1 and PHD2).[7] Under normal oxygen conditions, PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHD1 and PHD2, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[9] Stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of genes involved in strengthening the intestinal epithelial barrier and reducing inflammation.[10] This gut-restricted action is designed to minimize systemic side effects.[9]
Key Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Intestinal Barrier Function Assay
This protocol assesses the ability of this compound to protect the integrity of an intestinal epithelial monolayer using Caco-2 cells and measuring Transepithelial Electrical Resistance (TEER).
| Parameter | Specification |
| Cell Line | Caco-2 (human colorectal adenocarcinoma) |
| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids. |
| Cell Seeding | Seed Caco-2 cells onto permeable Transwell® inserts at a density of 1 x 10^5 cells/cm². |
| Differentiation | Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions. A TEER value >150-400 Ω·cm² typically indicates monolayer integrity. |
| Treatment | Pre-treat the apical side of the Caco-2 monolayer with varying concentrations of this compound for a specified period (e.g., 24 hours). |
| Barrier Disruption | Induce barrier damage by adding a disrupting agent such as Dextran (B179266) Sodium Sulfate (B86663) (DSS) to the apical chamber. |
| TEER Measurement | Measure TEER at regular intervals using an epithelial volt-ohm meter. A decrease in TEER indicates a loss of monolayer integrity. |
| Data Analysis | Compare the TEER values of this compound-treated monolayers to vehicle-treated controls to determine the protective effect of the compound. |
In Vivo Murine Model of DSS-Induced Colitis
This protocol outlines the induction of colitis in mice using DSS to evaluate the therapeutic efficacy of this compound.
| Parameter | Specification |
| Animal Model | C57BL/6 mice (6-8 weeks old). |
| Housing | House mice under standard conditions with ad libitum access to food and water. |
| Acute Colitis Induction | Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[9] |
| Chronic Colitis Induction | Administer 1-3% (w/v) DSS in cycles (e.g., 7 days of DSS followed by 7-14 days of regular water), repeated for several cycles.[9][10] |
| This compound Administration | Administer this compound orally (e.g., by gavage) daily, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic). |
| Monitoring | Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI). |
| Endpoint Analysis | At the end of the study, sacrifice the mice and collect the colon. Measure colon length (shortening is a sign of inflammation). |
| Histological Analysis | Fix colon tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, crypt damage, and cellular infiltration. |
| Data Analysis | Compare DAI scores, colon length, and histological scores between this compound-treated and vehicle-treated groups. |
References
- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. socmucimm.org [socmucimm.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
